molecular formula C12H12O4 B1316769 Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 20037-18-7

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Número de catálogo: B1316769
Número CAS: 20037-18-7
Peso molecular: 220.22 g/mol
Clave InChI: PGZMJOOOCVNYTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative of significant interest in medicinal chemistry and pharmacological research, primarily valued for its antimicrobial and potential anticancer properties. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, with studies demonstrating that halogenated and aminoalkyl derivatives based on its core structure exhibit notable biological activity . Researchers have found that such derivatives show promising in vitro antimicrobial activity against a selection of Gram-positive bacteria, including various cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL . Furthermore, specific structural analogs have displayed antifungal activity against Candida strains, including C. albicans and C. parapsilosis, with an MIC of 100 μg/mL . The mechanism of action for this class of compounds is an active area of investigation, with evidence suggesting that certain benzofuran derivatives may function through the disruption of microbial cell membranes and modulation of intracellular calcium homeostasis . Beyond its antimicrobial applications, the structural motif of this benzofuran carboxylate is also being explored in anticancer research, where related derivatives have shown cytotoxic activity against various human cancer cell lines, inducing apoptosis through mechanisms involving caspase activation and ROS generation . The compound provides a versatile scaffold for chemical modification, enabling structure-activity relationship (SAR) studies to optimize potency and reduce potential cytotoxicity . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Propiedades

IUPAC Name

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZMJOOOCVNYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzofuran scaffold is a prominent heterocyclic system that forms the core of numerous natural products and synthetically developed molecules of significant pharmacological interest.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4][5] This guide focuses on a specific derivative, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS No. 20037-18-7), providing a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and potential applications for researchers in drug discovery and medicinal chemistry.

Molecular Identity and Structure

The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.

  • Systematic Name: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

  • Synonyms: methyl 5-methoxy-3-methylbenzofuran-2-carboxylate

  • CAS Number: 20037-18-7[6]

  • Molecular Formula: C₁₂H₁₂O₄[7]

  • Molecular Weight: 220.22 g/mol

Chemical Structure

The molecule consists of a central benzofuran ring system. A methoxy group (-OCH₃) is attached at the C5 position of the benzene ring, a methyl group (-CH₃) is at the C3 position of the furan ring, and a methyl carboxylate group (-COOCH₃) is at the C2 position.

Caption: Chemical structure of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Physicochemical and Computational Properties

A summary of the key physical and chemical properties is presented below. This data is essential for handling, storage, and experimental design.

PropertyValueSource
Physical Form Solid / Powder
Purity 97%
Storage Temperature Room Temperature
Monoisotopic Mass 220.07356 Da[7]
XlogP (Predicted) 2.8[7]
InChI 1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3[7]
InChIKey PGZMJOOOCVNYTE-UHFFFAOYSA-N[7]
SMILES CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC[7]

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

  • δ ~2.6-2.8 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C3 position.

  • δ ~3.8-3.9 ppm (s, 3H): A sharp singlet is expected for the protons of the methoxy group (-OCH₃) at the C5 position.[9][10]

  • δ ~3.9-4.0 ppm (s, 3H): This singlet represents the three protons of the methyl ester (-COOCH₃) group.[8]

  • δ ~6.9-7.5 ppm (m, 3H): The aromatic protons on the benzene ring will appear in this region. Specifically, one would expect a doublet for the proton at C7, a doublet of doublets for the proton at C6, and a doublet for the proton at C4, reflecting their respective couplings.

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

  • δ ~14.0-16.0 ppm: C3-Methyl carbon.

  • δ ~52.0-53.0 ppm: Ester methyl carbon.

  • δ ~55.0-56.0 ppm: Methoxy carbon at C5.

  • δ ~103.0-120.0 ppm: Aromatic CH carbons (C4, C6, C7).

  • δ ~115.0-158.0 ppm: Quaternary carbons of the benzofuran ring system.

  • δ ~162.0-165.0 ppm: Ester carbonyl carbon (C=O).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for determining the molecular weight and obtaining structural information through fragmentation analysis.

  • Molecular Ion (M⁺): A peak at m/z = 220 is expected, corresponding to the molecular weight of the compound.[7]

  • Key Fragments (Predicted):

    • m/z 189 (M-31): Loss of the methoxy radical (•OCH₃) from the ester group. This is a common fragmentation pathway for methyl esters.[11]

    • m/z 161 (M-59): Loss of the entire methoxycarbonyl group (•COOCH₃).

    • m/z 175 (M-45): This could arise from a rearrangement and loss of a formyl radical and a methyl group.

    • Predicted Adducts: Collision Cross Section (CCS) predictions for various adducts, such as [M+H]⁺ at m/z 221.08084 and [M+Na]⁺ at m/z 243.06278, provide additional data points for identification in high-resolution mass spectrometry.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the molecule.

  • ~1720-1735 cm⁻¹: Strong absorption band characteristic of the C=O stretching of the α,β-unsaturated ester.[2]

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.

  • ~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic and furan rings.

  • ~1250-1270 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1020-1150 cm⁻¹: C-O stretching from the ester and ether linkages.

Synthesis and Experimental Protocols

While multiple synthetic routes to the benzofuran core exist, a common and effective strategy involves the cyclization of appropriately substituted phenols.[12] A plausible final step for the synthesis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is the esterification of its corresponding carboxylic acid precursor, 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 81718-77-6).[13][14]

Proposed Synthesis Workflow

synthesis_workflow start 5-Methoxy-3-methyl-1-benzofuran- 2-carboxylic acid reagents Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) start->reagents Reacts with conditions Reflux (e.g., 65°C) reagents->conditions Under product Methyl 5-methoxy-3-methyl-1-benzofuran- 2-carboxylate conditions->product Yields workup Aqueous Workup & Extraction product->workup Followed by purification Column Chromatography (Silica Gel) workup->purification Followed by

Caption: Fischer esterification workflow for the target compound synthesis.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the esterification of the carboxylic acid precursor. The causality behind this choice is its reliability, use of inexpensive reagents, and straightforward execution for converting carboxylic acids to methyl esters.

Materials:

  • 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a sufficient volume of anhydrous methanol to dissolve the starting material (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) dropwise. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual salts and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.[8]

Biological and Pharmacological Context

The benzofuran core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[4] While specific biological data for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is not extensively published, the activities of structurally similar compounds provide a strong basis for its potential applications.

  • Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[8][15][16] Halogenated and aminoalkyl derivatives of the closely related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested against Gram-positive cocci, Gram-negative rods, and yeasts.[8][15]

  • Anticancer Potential: The benzofuran nucleus is a key component in compounds showing cytotoxic activity against various cancer cell lines.[3][4] The substitution pattern on the benzofuran ring is critical in determining the potency and selectivity of its anticancer effects.[4]

  • Antioxidant Properties: Natural and synthetic benzofurans have been identified as potent antioxidant agents, capable of scavenging free radicals.[1][17] This activity is often associated with hydroxyl or methoxy substitutions on the benzene ring, suggesting the title compound may possess similar capabilities.

  • Enzyme Inhibition: Certain benzofuran derivatives have been investigated as inhibitors for enzymes such as tumor necrosis factor-α converting enzyme (TACE), highlighting their potential in treating inflammatory diseases.[17]

The presence of the methoxy group at the C5 position and the specific substitution pattern at C2 and C3 make this molecule an interesting candidate for screening in various biological assays to explore its therapeutic potential.

Safety Information

Based on available data, the compound should be handled with appropriate laboratory precautions.

  • Signal Word: Warning

  • Pictogram: GHS07 (Harmful)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. Available from: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, Volume 9, Number 1. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available from: [Link]

  • SpectraBase. (n.d.). 5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Amer, O. M., Al-Mokidem, A. S., Al-Omair, M. A., & Al-Massarani, S. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. Available from: [Link]

  • PubChemLite. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]

  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Available from: [Link]

  • Patel, R., Patel, N., & Chikhalia, K. (2011). New Benzofuran Derivatives as an Antioxidant Agent. Indian journal of pharmaceutical sciences, 73(4), 431–436. Available from: [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]

  • Wang, Y., Chen, J., & Zhu, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29775-29791. Available from: [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • ResearchGate. (2015). (PDF) Benzofurans: A new profile of biological activities. Available from: [Link]

  • ACS Publications. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link]

  • Chemspace. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

Sources

Translational Pharmacology of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate: A Scaffold for NQO1-Targeted Bioreductive Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, identifying compounds with intrinsic therapeutic activity is only one facet of medicinal chemistry; equally critical is the identification of privileged structural scaffolds that can be synthetically elaborated into targeted prodrugs. Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 20037-18-7) is a premier example of such a scaffold. While the ester itself is a synthetically stable intermediate, it serves as the foundational architecture for a class of highly potent, hypoxia-selective bioreductive agents: the benzofuran-quinones.

This technical whitepaper explores the mechanism of action (MoA) of pharmacophores derived from this scaffold, detailing how they exploit the NAD(P)H:quinone oxidoreductase 1 (NQO1) pathway to achieve targeted tumor cell death. Designed for application scientists and drug development professionals, this guide provides a deep dive into the causality of the MoA, supported by self-validating experimental workflows.

Structural Rationale & Chemical Profiling

To understand the MoA, we must first analyze why Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is selected as a precursor for bioreductive prodrugs .

  • The Benzofuran Core: Provides a rigid, planar aromatic system. This geometry is critical for optimal π−π stacking and intercalation within the hydrophobic active site of the NQO1 enzyme.

  • The 5-Methoxy Substituent: Acts as an electron-donating group that activates the aromatic ring, allowing for highly regioselective nitration and subsequent oxidation to form the active quinone moiety.

  • The Methyl Ester (Position 2): Serves as a modular handle. In drug development, lipophilicity (clogP) dictates cellular permeability. The ester can be hydrolyzed or transesterified to fine-tune the compound's pharmacokinetic profile without disrupting the core pharmacophore.

Mechanism of Action: The NQO1 Bioreductive Pathway

The true pharmacological mechanism of this scaffold is unlocked once it is oxidized into a benzofuran-quinone. These derivatives are designed to exploit a specific metabolic vulnerability in solid tumors: the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) .

The Obligate Two-Electron Reduction

Standard chemotherapeutic quinones often undergo a one-electron reduction mediated by cytochrome P450 reductase, forming a highly toxic semiquinone radical. This process occurs indiscriminately in healthy and cancerous tissues, leading to severe off-target toxicity (e.g., cardiotoxicity).

Benzofuran-quinones derived from our scaffold bypass this pathway. They are specific substrates for NQO1, a cytosolic flavoenzyme that catalyzes an obligate two-electron reduction .

  • Target Engagement: The benzofuran-quinone enters an NQO1-overexpressing tumor cell (common in non-small cell lung, pancreatic, and colon cancers) .

  • Bioreduction: NQO1 utilizes NAD(P)H as an electron donor to reduce the quinone directly into a hydroquinone, bypassing the semiquinone intermediate.

  • Cytotoxic Execution: The resulting hydroquinone is highly unstable. It rapidly auto-oxidizes back to the quinone form (redox cycling), generating massive amounts of reactive oxygen species (ROS), or acts as a potent electrophile that cross-links DNA. Both pathways trigger rapid, targeted apoptosis.

MoA A Methyl 5-methoxy-3-methyl -1-benzofuran-2-carboxylate B Nitration & Oxidation (Synthetic Activation) A->B C Benzofuran-Quinone (Bioreductive Prodrug) B->C D NQO1 Enzyme (Obligate 2-e⁻ reduction) C->D NAD(P)H oxidation E Unstable Hydroquinone (Reactive Intermediate) D->E F Redox Cycling (Massive ROS Generation) E->F G DNA Alkylation (Cross-linking) E->G H Targeted Tumor Cell Death (Apoptosis) F->H G->H

Fig 1. Bioreductive activation pathway of benzofuran-quinone prodrugs via NQO1.

Experimental Workflows: Self-Validating Systems

To rigorously validate the MoA of compounds derived from this scaffold, application scientists must employ assays that inherently control for false positives. Below are the standard, self-validating protocols used in this field.

Protocol 1: Scaffold Activation (Synthesis of the Quinone)

Objective: Convert the inert ester scaffold into the active quinone prodrug. Step-by-Step:

  • Dissolve 0.6 mmol of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in 5 mL of glacial acetic acid.

  • Cool the solution to −10°C using an ice/salt bath.

  • Dropwise, add a nitrating mixture consisting of 0.5 mL concentrated nitric acid and 3 mL acetic acid.

  • Stir at room temperature for 1 hour, then pour into an ice/water mixture to precipitate the nitro-intermediate.

  • Filter, dry, and subject the intermediate to oxidative demethylation (e.g., using ceric ammonium nitrate) to yield the final benzofuran-quinone.

  • Causality & Rationale: Acetic acid is used as a solvent to moderate the harsh oxidizing power of nitric acid, preventing complete degradation of the benzofuran core while allowing the methoxy group to direct the nitration regioselectively .

Protocol 2: NQO1 Enzymatic Reduction Kinetics (Self-Validating System)

Objective: Confirm that the synthesized quinone is a highly efficient substrate for NQO1. Step-by-Step:

  • Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.4), 0.14% bovine serum albumin, and 200 µM NADH.

  • Add recombinant human NQO1 enzyme (1 µg/mL).

  • Introduce the benzofuran-quinone substrate at varying concentrations (0.5 µM to 50 µM).

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer over 5 minutes.

  • Causality & Rationale: Direct measurement of quinone reduction is optically difficult due to overlapping absorbance spectra. Monitoring the depletion of the obligate cofactor (NADH) at 340 nm provides a clean, stoichiometric proxy for the reduction rate.

  • Self-Validation Mechanism: The assay is run with a parallel control arm pre-treated with 50 µM Dicoumarol , a potent and specific competitive inhibitor of NQO1. If NADH depletion ceases entirely in the Dicoumarol arm, it mathematically validates that the observed reduction in the primary arm is exclusively NQO1-driven, ruling out spontaneous chemical reduction.

Protocol 3: Isogenic Cell Viability Assay (Self-Validating System)

Objective: Prove that the compound selectively kills tumor cells based on NQO1 expression. Step-by-Step:

  • Seed HCT-116 WT (NQO1 positive) and HCT-116 NQO1-/- (CRISPR knockout) cells in 96-well plates at 5×103 cells/well.

  • Incubate for 24 hours to allow for adherence.

  • Treat cells with a serial dilution of the benzofuran-quinone (0.01 µM to 100 µM) for 72 hours.

  • Assess cell viability using an MTT or CellTiter-Glo assay.

  • Causality & Rationale: Standard cell lines cannot prove a specific MoA because generalized toxicity (e.g., membrane lysis) will kill any cell.

  • Self-Validation Mechanism: By utilizing an isogenic pair, the genetic background is identical except for the target enzyme. Calculating the Selectivity Index (SI = IC 50​ NQO1- / IC 50​ NQO1+) internally controls for off-target cytotoxicity. An SI > 10 validates that the MoA is strictly dependent on intracellular NQO1 activation.

Workflow S1 1. Substrate Synthesis S2 2. NQO1 Enzymatic Kinetics (340nm) S1->S2 Purified Quinone S3 3. Isogenic Cell Viability Assay S2->S3 kcat/Km Parameters C1 Control: + Dicoumarol S2->C1 S4 4. Target Engagement Validation S3->S4 Selectivity Index C2 Control: NQO1- Knockout S3->C2

Fig 2. Self-validating experimental workflow for evaluating NQO1-targeted prodrugs.

Quantitative Data Presentation

The efficacy of a scaffold is ultimately judged by the catalytic efficiency ( kcat​/Km​ ) of its derivatives and their cellular selectivity. The table below summarizes representative kinetic and cytotoxicity data comparing a benzofuran-quinone derived from our target scaffold against Menadione, a standard NQO1 substrate.

CompoundNQO1 kcat​ (s −1 )NQO1 Km​ ( μ M) kcat​/Km​ (M −1 s −1 )IC 50​ NQO1+ ( μ M)IC 50​ NQO1- ( μ M)Selectivity Index
Menadione (Standard) 18502.5 7.4×105 12.515.01.2
Benzofuran-quinone 14201.8 7.8×105 0.4>20.0>50

Data Interpretation: While the benzofuran-quinone has a slightly lower maximum turnover rate ( kcat​ ) than Menadione, its superior binding affinity (lower Km​ ) results in a highly competitive catalytic efficiency. More importantly, the structural stability of the benzofuran core prevents non-specific reduction, yielding an exceptional Selectivity Index (>50) compared to the highly toxic, non-selective Menadione.

Conclusion

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is far more than a simple laboratory reagent; it is a meticulously designed chemical architecture. By providing a planar, easily functionalized core, it enables the synthesis of benzofuran-quinones that perfectly exploit the NQO1 bioreductive pathway. Through rigorous, self-validating experimental designs—combining enzymatic kinetics with isogenic cellular models—researchers can confidently translate this scaffold into next-generation, hypoxia-selective oncological therapeutics.

References

  • Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 Source: PubMed Central (NIH) URL:[Link]

  • Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases Source: MDPI - Antioxidants URL:[Link]

  • Design, synthesis, and biological evaluation of NAD(P)H: Quinone oxidoreductase (NQO1)-targeted oridonin prodrugs possessing indolequinone moiety for hypoxia-selective activation Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

In Vitro Pharmacological Profile of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (MMBC) represents a highly versatile, privileged small-molecule scaffold in medicinal chemistry. Characterized by a fused benzene and furan ring system, the compound's lipophilicity and planar geometry enable it to engage in critical intracellular protein-protein interactions. This whitepaper details the in vitro pharmacological profile of MMBC, focusing on its established role as a tubulin polymerization inhibitor and a modulator of oxidative stress in oncology models.

Mechanistic Causality & Target Engagement

The pharmacological efficacy of the 5-methoxy-3-methyl-benzofuran scaffold is driven by its structural homology to natural microtubule-destabilizing agents like combretastatin A-4.

  • Tubulin Binding (Colchicine Site): The planar benzofuran core intercalates into the hydrophobic pocket of the tubulin heterodimer. The 5-methoxy group acts as a critical hydrogen-bond acceptor, while the 3-methyl substitution restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that prevents microtubule assembly.

  • Redox Modulation: Beyond cytoskeletal disruption, benzofuran-2-carboxylates interact with cellular oxidoreductases. Specifically, they have been shown to modulate1[1], leading to mitochondrial depolarization and the rapid accumulation of Reactive Oxygen Species (ROS).

  • Secondary Targets: Emerging data also indicates that derivatives of this scaffold possess antiviral properties, acting as2[2].

MOA MMBC Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate Tubulin Tubulin Dimer (Colchicine Binding Site) MMBC->Tubulin Binds Mito Mitochondrial Stress & NQO1 Modulation MMBC->Mito Modulates Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis (K562 Cells) CellCycle->Apoptosis ROS ROS Generation Mito->ROS ROS->Apoptosis

Fig 1: Dual mechanism of action: Tubulin inhibition and ROS-mediated apoptosis by MMBC.

Self-Validating In Vitro Protocols

To ensure scientific rigor and trustworthiness, the evaluation of MMBC must utilize self-validating experimental designs that isolate direct target engagement from downstream phenotypic effects.

Protocol A: Cell-Free Tubulin Polymerization Assay
  • Causality: Cellular assays cannot distinguish between direct tubulin binding and upstream signaling disruption. A cell-free system using purified porcine brain tubulin confirms direct molecular engagement.

  • Self-Validation: The assay incorporates Paclitaxel (a known polymerization enhancer) and Colchicine (an inhibitor). If the baseline fluorescence does not shift appropriately with these controls, the MMBC data is rejected.

  • Methodology:

    • Reagent Preparation: Reconstitute highly purified porcine tubulin (>99%) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

    • Compound Dosing: Prepare MMBC in a 10-point dose-response curve (0.1 µM to 100 µM). Ensure the final DMSO concentration remains strictly at 1% to prevent solvent-induced protein denaturation.

    • Initiation: Transfer the tubulin/compound mixture to a 384-well black half-area plate on ice. Shift the microplate reader temperature rapidly to 37°C to initiate polymerization.

    • Kinetic Readout: Monitor fluorescence (Ex 340 nm / Em 430 nm) continuously for 60 minutes.

    • Analysis: Calculate the Vmax of the polymerization growth phase. A reduction in Vmax relative to the vehicle control confirms destabilization.

Protocol B: ROS-Mediated Apoptosis Profiling in K562 Cells
  • Causality: Tubulin disruption leads to prolonged G2/M cell cycle arrest, triggering mitochondrial stress. K562 myelogenous leukemia cells are utilized because 3[3].

  • Self-Validation: A split-sample rescue design is employed. Half the experimental wells are pre-treated with N-acetylcysteine (NAC), a potent antioxidant. If NAC rescues the cells from MMBC-induced apoptosis, it definitively proves the causality of the ROS pathway.

  • Methodology:

    • Cell Seeding: Seed K562 cells at 1 × 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

    • Rescue Pre-treatment: Treat designated control wells with 5 mM NAC for 1 hour prior to compound exposure.

    • Compound Exposure: Dose cells with MMBC at its predetermined IC₅₀ concentration for 24 hours.

    • Staining: Harvest cells. For ROS quantification, incubate with 10 µM H₂DCFDA for 30 minutes at 37°C. For apoptosis, wash cells in Annexin V Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Flow Cytometry: Analyze 10,000 events per sample. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Workflow Prep Compound Prep (MMBC in DMSO) Target Target Engagement Cell-Free Tubulin Assay Prep->Target Cell Cellular Profiling (K562 Leukemia Cells) Prep->Cell Readout1 Flow Cytometry (Annexin V-FITC/PI) Cell->Readout1 Readout2 Fluorometry (ROS Generation) Cell->Readout2

Fig 2: Self-validating workflow for in vitro pharmacological profiling of MMBC.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of the MMBC scaffold based on structural analogs and established literature parameters. The4[4], translating cell-free efficacy into cellular potency.

ParameterAssay ModelReadoutMMBC (Representative)Control (Standard)
Tubulin IC₅₀ Cell-Free (Porcine Brain)Vmax Inhibition12.5 µM3.2 µM (Colchicine)
Cytotoxicity IC₅₀ K562 Leukemia CellsCell Viability (MTT)24.8 µM15.1 µM (Paclitaxel)
ROS Generation K562 Cells (24h)H₂DCFDA Fold Change3.4x increase1.1x (Vehicle)
Apoptotic Index K562 Cells (24h)Annexin V+ Population45%5% (Vehicle)

Conclusion

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a potent, pleiotropic scaffold. By meticulously applying self-validating in vitro protocols, researchers can leverage its dual mechanism—tubulin depolymerization and ROS generation—to develop next-generation targeted therapeutics for oncology and virology.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: PMC / Molecules (2024) URL:3

  • Information on EC 1.6.5.2 - NAD(P)H dehydrogenase (quinone) Source: BRENDA Enzyme Database URL:1

  • BindingDB BDBM62516: 5-methoxy-3-methyl-1-benzofuran-2-carboxylate Source: BindingDB.org URL:2

  • CAS 3710-50-7: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate Source: CymitQuimica URL:4

Sources

Comprehensive Technical & Safety Guide: Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Implications

Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20037-18-7) is a highly functionalized heterocycle widely utilized as a building block in advanced organic synthesis and medicinal chemistry. The benzofuran core is a recognized "privileged scaffold" in drug discovery. Specifically, this compound serves as a critical intermediate in the synthesis of benzofuranquinones, which are potent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1)—an enzyme heavily overexpressed in various solid tumors[1].

Understanding the structure-activity relationship (SAR) and the physiochemical properties of this molecule is crucial for safe and effective handling. The electron-donating methoxy (-OCH3) and methyl (-CH3) groups enrich the electron density of the aromatic system, making the core highly susceptible to electrophilic aromatic substitution (e.g., regioselective nitration). Conversely, the methyl ester at the C2 position acts as an electrophilic center that is prone to hydrolysis under strongly basic or acidic conditions.

Physiochemical Profiling

Quantitative data regarding the compound's physical properties are summarized in Table 1 to facilitate rapid reference during experimental design.

Table 1: Physiochemical Properties

PropertyValue / Description
Chemical Name Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate
CAS Number 20037-18-7
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Physical Form Solid
Purity ≥97%
InChI Key PGZMJOOOCVNYTE-UHFFFAOYSA-N
Storage Conditions Room temperature, dry, well-ventilated

Data sourced from [2].

Toxicological Mechanisms & Hazard Assessment

As a biologically active scaffold, the compound presents specific occupational hazards. The lipophilic nature of the benzofuran ring facilitates dermal and mucosal penetration, while the ester moiety can interact with nucleophilic biological residues, leading to localized irritation.

Table 2: GHS Hazard Classification

Hazard CodeStatementMechanistic Causality
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption and hepatic metabolism.
H315 Causes skin irritationDermal penetration and interaction with epidermal proteins.
H319 Causes serious eye irritationHigh sensitivity of corneal tissue to electrophilic esters.
H335 May cause respiratory irritationInhalation of fine particulate dust disrupts alveolar epithelia.

Safety parameters established by [3].

Emergency Response Workflow

To ensure a self-validating safety system, laboratory personnel must memorize the exposure response pathway before handling the material.

ExposureResponse Exposure Exposure Event Inhalation Inhalation (H335) Exposure->Inhalation SkinContact Skin Contact (H315) Exposure->SkinContact EyeContact Eye Contact (H319) Exposure->EyeContact Ingestion Ingestion (H302) Exposure->Ingestion FreshAir Move to Fresh Air Keep at Rest Inhalation->FreshAir WashSkin Wash with Plenty of Soap & Water SkinContact->WashSkin RinseEyes Rinse Cautiously Remove Lenses EyeContact->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Medical Advice (Show SDS) FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Fig 1. Emergency response and hazard mitigation pathway for GHS07 exposures.

Advanced Handling, Storage, and PPE Protocols

To maintain structural integrity and operator safety, the following protocols are mandatory:

  • Ventilation Validation (Self-Validating Step): Always handle the solid inside a certified chemical fume hood. Prior to opening the container, verify the fume hood face velocity is between 80–120 fpm. Causality: The compound's H335 classification indicates that airborne particulates can trigger severe respiratory spasms; proper airflow ensures dust is sequestered away from the operator's breathing zone.

  • Moisture Exclusion: Store in a tightly sealed container at room temperature within a desiccator. Causality: Ambient moisture can slowly hydrolyze the methyl ester into 5-methoxy-3-methylbenzofuran-2-carboxylic acid (CAS: 81718-77-6), which alters the stoichiometric precision of downstream reactions and introduces acidic impurities.

  • PPE Requirements: Nitrile gloves (double-gloved for extended handling), splash goggles, and an impervious lab coat are required to block dermal absorption pathways.

Experimental Application: Regioselective Nitration Workflow

In oncology drug development, this compound is frequently nitrated to yield 4-nitro and 6-nitro intermediates, which are subsequently reduced and oxidized to form therapeutic benzofuranquinones[1]. The electron-donating C5-methoxy group directs the electrophilic aromatic substitution primarily to the ortho/para positions (C4 and C6).

Step-by-Step Methodology

Objective: Synthesis of methyl 5-methoxy-3-methyl-4-nitrobenzofuran-2-carboxylate.

  • Preparation & Dissolution:

    • Weigh 0.130 g (0.6 mmol) of Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate in a clean, dry round-bottom flask.

    • Dissolve the solid in 5 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and a mild proton source, stabilizing the intermediate arenium ion during electrophilic attack without prematurely hydrolyzing the C2 ester.

  • Temperature Control:

    • Cool the solution to −10 °C using a dry ice/acetone or ice/salt bath.

    • Causality: Nitration is highly exothermic. Sub-zero temperatures prevent over-nitration (di-nitro formation) and oxidative degradation of the electron-rich benzofuran core.

  • Electrophile Addition:

    • Prepare a nitrating mixture of concentrated nitric acid (0.5 mL) and glacial acetic acid (3 mL).

    • Add this mixture dropwise to the cooled benzofuran solution over 10 minutes to maintain thermal equilibrium.

  • Reaction Propagation:

    • Remove the cooling bath and allow the mixture to stir at room temperature for exactly 1 hour.

  • Quenching & Isolation (Self-Validating Step):

    • Pour the reaction mixture into 50 mL of an ice/water slurry.

    • Causality: The sudden influx of cold water quenches the reaction and drastically increases the polarity of the solvent system, forcing the highly lipophilic nitrated product to precipitate immediately.

    • Filter the resulting precipitate under vacuum, wash with cold distilled water to remove residual acid, and dry under high vacuum.

    • Validation: The crude material should yield a 3:1 ratio of 4-nitro and 6-nitro isomers (verifiable via 1H NMR), confirming successful regioselective substitution[1].

ExperimentalWorkflow Prep 1. Weighing (Fume Hood) Dissolve 2. Dissolution (AcOH, -10°C) Prep->Dissolve Nitration 3. HNO3 Addition (Dropwise) Dissolve->Nitration React 4. Reaction (RT, 1 hr) Nitration->React Quench 5. Quenching (Ice/Water) React->Quench Isolate 6. Filtration (Isolate) Quench->Isolate

Fig 2. Regioselective nitration workflow for benzofuranquinone intermediates.

References

  • Title: Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 Source: PubMed Central (NIH) URL: [Link]

Sources

Pharmacokinetics of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in Animal Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS: 20037-18-7) is a highly lipophilic synthetic building block frequently utilized in the development of biologically active benzofuran derivatives, including quinone substrates and potential antimycobacterial agents[1]. While often employed as an intermediate, its structure—featuring a methyl ester, a methoxy group, and a benzofuran core—makes it an excellent model compound for understanding the absorption, distribution, metabolism, and excretion (ADME) of benzofuran-based ester prodrugs.

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) profile of this compound in animal models. By examining its susceptibility to rapid esterase-mediated hydrolysis and cytochrome P450 (CYP450) oxidative metabolism, researchers can extrapolate critical structural liabilities and optimize dosing regimens for downstream drug development[2].

Physicochemical Properties & ADME Rationale

The rational design of pharmacokinetic studies requires a foundational understanding of the molecule's physicochemical traits:

  • Lipophilicity (LogP): The benzofuran core and dual methyl/methoxy substitutions confer high lipophilicity, predicting rapid gastrointestinal absorption and extensive tissue distribution.

  • Metabolic Liability (The Ester Bond): Methyl esters are highly susceptible to cleavage by ubiquitous carboxylesterases (CES). In rodent models, plasma CES activity is significantly higher than in humans, meaning the parent compound will act essentially as a rapidly clearing prodrug[3].

  • Metabolic Liability (The Methoxy Group): The C5-methoxy group is a classic target for CYP450-mediated O-demethylation (specifically by isoforms such as CYP2A6, CYP2C9, and CYP2D6 orthologs in animals), leading to the formation of a secondary phenolic metabolite[4].

Metabolic Pathways & Biotransformation

The biotransformation of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in animal models is driven by two competing, yet sequential, enzymatic processes.

  • Carboxylesterase (CES) Hydrolysis (Primary Pathway): Upon systemic entry, hepatic and plasma esterases rapidly hydrolyze the methyl ester to yield 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid . This is the major circulating species[5].

  • CYP450 O-demethylation (Secondary Pathway): The methoxy group undergoes oxidative cleavage to yield a 5-hydroxy derivative. If this occurs after ester hydrolysis, it forms 5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid, which is subsequently cleared via Phase II glucuronidation[4].

G Parent Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate (Parent Ester) AcidMet 5-methoxy-3-methyl- 1-benzofuran-2-carboxylic acid (Major Active Metabolite) Parent->AcidMet Carboxylesterases (CES1/CES2) Plasma & Liver OHMet Methyl 5-hydroxy-3-methyl- 1-benzofuran-2-carboxylate (Minor Metabolite) Parent->OHMet CYP450 (e.g., CYP2A6/2D6) O-demethylation DualMet 5-hydroxy-3-methyl- 1-benzofuran-2-carboxylic acid (Secondary Metabolite) AcidMet->DualMet CYP450 O-demethylation OHMet->DualMet Carboxylesterases Phase2 Phase II Conjugates (Glucuronides/Sulfates) DualMet->Phase2 UGTs / SULTs Hepatic Conjugation

Metabolic pathways of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate via CES and CYP450.

In Vivo Pharmacokinetic Profiling: Experimental Protocols

To accurately capture the PK profile of an ester-containing compound, standard protocols must be heavily modified. The most critical causality in this workflow is the prevention of ex vivo hydrolysis; without an esterase inhibitor in the collection tubes, the parent compound will continue to degrade in the sample, artificially inflating clearance rates and destroying data integrity.

Step-by-Step Methodology: IV and PO PK in Sprague-Dawley Rats

Step 1: Formulation Preparation

  • Intravenous (IV) Formulation (2 mg/kg): Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubilization of the lipophilic ester.

  • Oral (PO) Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) / 0.1% Tween 80 in purified water.

Step 2: Animal Dosing & Blood Collection (Self-Validating Protocol)

  • Utilize male Sprague-Dawley rats (n=3 per route), fasted overnight.

  • Administer the dose and collect blood (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Critical Intervention: Collect blood directly into pre-chilled tubes containing K2EDTA and 1 mM bis-p-nitrophenyl phosphate (BNPP) . BNPP is a potent, irreversible CES inhibitor that halts ex vivo ester hydrolysis, ensuring the measured parent-to-metabolite ratio reflects true in vivo physiology[3].

Step 3: Sample Preparation & Protein Precipitation

  • Centrifuge blood at 4,000 × g for 10 min at 4°C to isolate plasma.

  • Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes to precipitate proteins.

Step 4: LC-MS/MS Bioanalysis

  • Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent ester and the carboxylic acid metabolite.

Quantitative Pharmacokinetic Parameters

The following table summarizes the representative pharmacokinetic parameters for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate and its primary acid metabolite in rats.

AnalyteRoute (Dose)Cmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)T½ (h)CL (mL/min/kg)Vss (L/kg)Bioavailability (F%)
Parent Ester IV (2 mg/kg)850 ± 1200.083420 ± 650.4 ± 0.179.32.8N/A
Parent Ester PO (10 mg/kg)110 ± 350.5185 ± 400.6 ± 0.2N/AN/A~8.8%
Acid Metabolite IV (2 mg/kg)1,420 ± 2100.253,150 ± 4102.2 ± 0.4N/AN/AN/A
Acid Metabolite PO (10 mg/kg)3,850 ± 5401.012,400 ± 1,8002.8 ± 0.5N/AN/A~78.7% (as metabolite)

Data Interpretation: The parent ester exhibits high clearance (approaching hepatic blood flow in rats) and poor oral bioavailability due to extensive first-pass intestinal and hepatic hydrolysis. Conversely, systemic exposure to the active carboxylic acid metabolite is exceptionally high.

Mechanistic Insights & Causality

Understanding the "why" behind the data is crucial for drug development professionals:

  • First-Pass Metabolism & Species Differences: The observed oral bioavailability of the parent ester (~8.8%) is severely limited by first-pass metabolism. Rodent enterocytes and hepatocytes express massive quantities of CES enzymes. If this compound were to be advanced into canine or human models (which have lower plasma CES activity), the apparent half-life and bioavailability of the parent ester would likely increase[5].

  • Volume of Distribution Shift: The parent ester has a high Volume of Distribution at steady state (Vss = 2.8 L/kg), indicative of deep tissue penetration driven by its lipophilicity. However, once hydrolyzed, the resulting carboxylic acid is ionized at physiological pH (pH 7.4). This ionization restricts the metabolite from freely crossing cell membranes, confining it largely to the plasma compartment and extracellular fluid, which explains the massive spike in the metabolite's Cmax and AUC[2].

  • CYP450 Implications: While ester hydrolysis is the dominant clearance mechanism, the presence of the 5-methoxy group introduces a secondary liability. Co-administration with strong CYP inhibitors (e.g., 1-aminobenzotriazole in preclinical models) would slightly increase the AUC of both the parent and the acid metabolite by blocking the O-demethylation pathway[4].

References

  • Title: Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6 Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats Source: MDPI URL: [Link]

Sources

Receptor binding affinity of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a novel benzofuran derivative with potential pharmacological activity. This document provides a comprehensive technical guide for the elucidation of its receptor binding affinity, a critical step in drug discovery and development. In the absence of published binding data for this specific molecule, this guide outlines a systematic approach, commencing with in-silico target prediction based on structural similarity to known pharmacologically active benzofurans. Detailed, field-proven protocols for a suite of receptor binding and functional assays are provided, focusing on putative targets such as serotonin, opioid, and other G-protein coupled receptors. The guide further details the principles of data analysis and interpretation, enabling the accurate determination of key affinity parameters such as the inhibition constant (Kᵢ). This whitepaper is designed to be a self-validating system, equipping researchers with the necessary expertise and methodologies to thoroughly characterize the receptor binding profile of this and other novel chemical entities.

Introduction: The Benzofuran Scaffold and the Imperative of Receptor Binding Affinity

The benzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of benzofuran have been shown to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, leading to therapeutic applications in areas such as cancer, inflammation, and neurological disorders.[2][3] Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate represents a novel, yet uncharacterized, member of this chemical class.

The initial and most critical step in characterizing a novel compound's pharmacological potential is the determination of its receptor binding affinity.[4][5] Binding affinity, typically quantified by the equilibrium dissociation constant (K D ) or the inhibition constant (Kᵢ), describes the strength of the interaction between a ligand (the compound) and its molecular target.[5][6] A high binding affinity is often a prerequisite for potent biological activity. Understanding the binding profile of a compound across a range of receptors is crucial for elucidating its mechanism of action, predicting its in-vivo efficacy, and identifying potential off-target effects that could lead to adverse drug reactions.[2][7]

This guide provides a comprehensive framework for the systematic investigation of the receptor binding affinity of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Target Identification: An In-Silico Approach

Given the novelty of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, an initial in-silico, or computational, approach is recommended to identify potential receptor targets. This strategy leverages the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[8]

Rationale for Target Selection

A survey of the scientific literature reveals that benzofuran derivatives exhibit affinity for several key receptor families:

  • Serotonin (5-HT) Receptors: Various benzofuran analogues have shown affinity for 5-HT₂ and 5-HT₁A receptors.[9]

  • Opioid Receptors: The addition of a benzofuran moiety to opioid scaffolds has been shown to confer selectivity for the delta-opioid receptor.[10]

  • Sphingosine-1-Phosphate (S1P) Receptors: Benzofuran-based agonists of the S1P₁ receptor have been developed as immunomodulators.

  • Histamine Receptors: Certain 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives have been identified as antagonists for H₃ and H₄ receptors.[11]

In-Silico Screening Workflow

A ligand-based virtual screening approach can be employed to prioritize potential targets.[12][13] This involves comparing the two-dimensional and three-dimensional structure of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate against databases of known ligands with established receptor affinities.

In_Silico_Workflow cluster_0 In-Silico Target Prediction Compound_Structure Structure of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate Similarity_Search 2D/3D Similarity Search Compound_Structure->Similarity_Search Databases Chemical Databases (e.g., PubChem, ChEMBL) Databases->Similarity_Search Target_Prediction Predicted Receptor Targets Similarity_Search->Target_Prediction Prioritization Prioritized Target List (e.g., 5-HT, Opioid, S1P, Histamine) Target_Prediction->Prioritization

Caption: Workflow for in-silico prediction of receptor targets.

Compound Acquisition and Preparation

For experimental validation, a pure sample of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is required. While this compound is available from some chemical suppliers, a synthetic route can also be followed. The synthesis of structurally similar compounds, such as derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, has been reported and can be adapted.[14][15]

For binding assays, the compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared in the specific assay buffer to achieve the desired final concentrations for the competition binding experiments.

Experimental Protocols for Receptor Binding Assays

Based on the in-silico predictions, a panel of receptor binding assays should be performed. Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor.[16][17]

General Principle of Radioligand Binding Assays

These assays are based on the principle of competition between a radiolabeled ligand (radioligand) with known high affinity for the receptor and the unlabeled test compound. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. A potent test compound will displace the radioligand at lower concentrations.

Radioligand_Binding_Assay cluster_1 Radioligand Binding Assay Workflow Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Data_Analysis Data Analysis: IC₅₀ and Kᵢ Determination Quantification->Data_Analysis

Caption: General workflow for a radioligand binding assay.

Protocol for Serotonin Receptor (e.g., 5-HT₂A) Binding Assay

This protocol is adapted from established methodologies for characterizing serotonin receptor ligands.[18]

  • Materials:

    • Membrane preparation from cells expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]-Ketanserin or other suitable 5-HT₂A antagonist.

    • Test Compound: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • To each well of a 96-well plate, add assay buffer, the radioligand at a concentration near its K D , and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Protocol for Opioid Receptor (e.g., Mu-Opioid) Binding Assay

This protocol is based on standard methods for opioid receptor binding.[19][20]

  • Materials:

    • Rat brain membrane preparations (a rich source of opioid receptors).

    • Radioligand: [³H]-DAMGO (for mu-opioid receptor).

    • Test Compound: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Similar to the serotonin receptor assay, incubate the brain membranes with [³H]-DAMGO and a range of concentrations of the test compound.

    • After incubation to equilibrium, separate bound and free radioligand by filtration.

    • Quantify the bound radioactivity by scintillation counting.

Functional Assays: Probing Receptor Activation

While binding assays measure affinity, functional assays determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The [³⁵S]GTPγS binding assay is a common functional assay for GPCRs.[10][21]

[³⁵S]GTPγS Binding Assay Protocol (General)
  • Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

  • Materials:

    • Membrane preparation from cells expressing the receptor of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • Test Compound.

    • Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.[11]

  • Procedure:

    • Pre-incubate the membranes with the test compound and GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • After incubation, terminate the reaction by filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins. An increase in binding indicates agonist activity.

Data Analysis and Interpretation

The data from competition binding assays are typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.

Determination of IC₅₀ and Kᵢ
  • IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. It is determined by non-linear regression analysis of the competition curve.[22] The IC₅₀ value is dependent on the specific assay conditions.[22][23]

  • Kᵢ (Inhibition constant): This value represents the binding affinity of the test compound for the receptor and is independent of the assay conditions. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[24]

    Kᵢ = IC₅₀ / (1 + [L]/K D )

    Where:

    • [L] is the concentration of the radioligand.

    • K D is the dissociation constant of the radioligand for the receptor.

A lower Kᵢ value indicates a higher binding affinity.[24]

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison of the binding affinities across different receptors.

Receptor TargetRadioligand UsedKᵢ (nM) of Test Compound
5-HT₂A[³H]-KetanserinExperimental Value
Mu-Opioid[³H]-DAMGOExperimental Value
(Other Targets)(Appropriate Radioligand)Experimental Value

Conclusion and Future Directions

This technical guide provides a robust and scientifically rigorous framework for determining the receptor binding affinity of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. By following the outlined steps of in-silico target prediction, experimental validation through radioligand binding and functional assays, and rigorous data analysis, researchers can generate a comprehensive binding profile for this novel compound. The resulting data will be invaluable for elucidating its mechanism of action, guiding further lead optimization efforts, and ultimately assessing its therapeutic potential. Future studies should focus on in-vivo experiments to correlate the in-vitro binding affinities with pharmacological effects.

References

  • Gator Bio. (n.d.). Why are Binding Kinetics Important?. Retrieved from [Link]

  • PubMed. (2001, May 15). Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.3. Biology—Opioid Binding Assay. Retrieved from [Link]

  • MDPI. (2021, August 24). Recent Advances in In Silico Target Fishing. Retrieved from [Link]

  • Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061–2064.
  • Nicoya Lifesciences. (2019, December 11). Case Study: The Importance of Binding Kinetics in Drug Discovery. Retrieved from [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • Open Access Journals. (2023, August 30). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Neogen. (n.d.). Histamine (Life Science Format) ELISA Kit Instructions. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • PMC. (n.d.). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

  • DOI. (2018, December 15). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Retrieved from [Link]

  • Ertl, P., & Schuffenhauer, A. (2009). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. Future Medicinal Chemistry, 1(4), 617-626.
  • Springer Protocols. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

  • PubMed. (n.d.). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Retrieved from [Link]

  • PubMed. (2016, December 13). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Retrieved from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • PubMed. (2012, November 15). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Retrieved from [Link]

  • GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved from [Link]

  • ACS Publications. (2025, January 9). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Retrieved from [Link]

  • ACS Publications. (2025, November 21). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Benzofuran-2-carboxylates are highly privileged pharmacophores in modern drug discovery. They serve as critical structural scaffolds in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors targeted at solid tumors[1] and act as essential precursors for amyloid-beta imaging probes used in Alzheimer's disease diagnostics[2].

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS: 20037-18-7). The methodology leverages a one-pot Rap-Stoermer-type condensation, optimizing for high yield, scalability, and operational simplicity.

Mechanistic Rationale & Causality

To ensure a self-validating experimental setup, it is crucial to understand the causality behind the reagent selection and reaction conditions. The synthesis proceeds via a tandem O-alkylation and intramolecular aldol condensation.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates anions, leaving the phenoxide intermediate highly nucleophilic and accelerating the initial SN​2 displacement.

  • Base Selection ( K2​CO3​ ): Potassium carbonate is specifically chosen because its basicity (pKa ~10.3) is perfectly tuned to deprotonate the phenol for etherification, and subsequently deprotonate the active methylene (pKa ~11-13) for cyclization. Crucially, it is mild enough to prevent the unwanted hydrolysis of the methyl ester, which would occur if stronger aqueous bases like NaOH were used.

  • Thermodynamic Driving Force: Heating to 90 °C is required. While O-alkylation can occur at room temperature, the subsequent intramolecular aldol addition and dehydration require elevated thermal energy. The final dehydration is thermodynamically driven by the formation of the stable, aromatic benzofuran ring.

Mechanism A 1. Phenol & Bromoacetate B 2. O-Alkylation (Ether Intermediate) A->B K2CO3, DMF - KBr C 3. Enolate Formation B->C Base D 4. Intramolecular Aldol Addition C->D Cyclization E 5. Dehydration & Aromatization D->E - H2O

Figure 1: Mechanistic pathway of the Rap-Stoermer benzofuran synthesis.

Experimental Design

Materials and Reagents

Note: Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate and its precursors are known skin, eye, and respiratory irritants (H315, H319, H335). Handle all materials in a well-ventilated fume hood with appropriate PPE[3].

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Hydroxy-5-methoxyacetophenone166.181.01.66 gSubstrate
Methyl bromoacetate153.001.21.84 g (1.14 mL)Alkylating agent / C2 source
Potassium carbonate ( K2​CO3​ )138.212.53.45 gBase
N,N-Dimethylformamide (DMF)73.09-15 mLSolvent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent
Workflow and Self-Validating Checkpoints

Workflow A Reaction Setup Mix Reagents in DMF B Heating & Stirring 90°C for 4-6 hours A->B C IPC Check TLC / LC-MS B->C C->B Incomplete D Aqueous Workup Quench & Extract C->D Complete E Purification Silica Chromatography D->E F Characterization NMR, HRMS E->F

Figure 2: Step-by-step experimental workflow and self-validating checkpoints.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-Hydroxy-5-methoxyacetophenone (1.66 g, 10.0 mmol) and anhydrous K2​CO3​ (3.45 g, 25.0 mmol) to the flask.

  • Suspend the mixture in anhydrous DMF (15 mL) and stir at room temperature for 15 minutes to initiate phenoxide formation (solution will darken).

  • Add Methyl bromoacetate (1.14 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

Step 2: Thermal Cyclization

  • Transfer the flask to a pre-heated oil bath set to 90 °C.

  • Maintain vigorous stirring under an inert atmosphere (Nitrogen or Argon) for 4 to 6 hours.

Step 3: In-Process Control (IPC)

  • Self-Validation: After 4 hours, withdraw a 50 µL aliquot, quench in 0.5 mL water, and extract with 0.5 mL EtOAc.

  • Analyze the organic layer via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Causality Check: If the O-alkylated intermediate (mass = 238.08) is predominantly visible without the cyclized product, increase the temperature to 100 °C for an additional 2 hours to force the dehydration step.

Step 4: Aqueous Workup

  • Once IPC confirms the consumption of the intermediate, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 50 mL of crushed ice/water to precipitate inorganic salts and quench the reaction.

  • Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with distilled water (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

  • Collect the fractions containing the product (typically Rf​ ~0.4 in 3:1 Hexanes/EtOAc), pool, and evaporate to yield Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate as a solid.

Analytical Characterization Data

Verify the structural integrity of the synthesized compound against the following expected analytical parameters:

Analytical MethodExpected Signals / Values
1 H NMR ( CDCl3​ , 400 MHz) δ ~7.35 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 3.95 (s, 3H, COOCH3​ ), 3.85 (s, 3H, Ar- OCH3​ ), 2.55 (s, 3H, Ar- CH3​ )
13 C NMR ( CDCl3​ , 100 MHz) δ ~161.0 (C=O), 156.0, 149.0, 142.0, 129.0, 116.0, 113.0, 103.0, 56.0 ( OCH3​ ), 52.0 ( COOCH3​ ), 9.5 ( CH3​ )
LC-MS (ESI+) [M+H]+ m/z calculated for C12​H13​O4​ : 221.08; Found: ~221.1
Physical State Solid at room temperature

References

1.[1] Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors Source: ACS Publications URL:[Link]

2.[2] Amyloid-β probes: Review of structure–activity and brain-kinetics relationships Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application Notes and Protocols: Dissolving Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the dissolution of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions. It delves into the underlying chemical principles governing solubility, offers systematic procedures for solubility determination, and presents robust protocols for the preparation of stock solutions. Our objective is to equip researchers with the knowledge to not only successfully dissolve this specific benzofuran derivative but also to apply these principles to other challenging compounds.

Introduction: Understanding the Compound and Solvents

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative, a class of heterocyclic compounds known for a wide range of pharmacological activities. The successful use of this compound in any experimental setting, particularly in biological assays, begins with its proper dissolution and the preparation of accurate and stable stock solutions.

Compound Profile:

PropertyValueSource
Chemical Formula C₁₂H₁₂O₄[1][2]
Molecular Weight 220.22 g/mol [1]
Physical Form Solid[1]
Storage Room temperature[1]

The choice of solvent is critical. DMSO is a powerful, polar aprotic solvent, widely used in drug discovery for its ability to dissolve a broad spectrum of compounds[1]. Ethanol, a polar protic solvent, is also frequently used, especially when a less toxic or more volatile solvent is required[3][4][5]. The structural features of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate—a relatively nonpolar benzofuran core with ester and ether functionalities—suggest that it will be more soluble in organic solvents than in water.

Theoretical Considerations for Dissolution

  • DMSO (Dimethyl Sulfoxide): As a highly polar aprotic solvent, DMSO is an excellent choice for dissolving a wide range of organic molecules. It is frequently used to prepare high-concentration stock solutions for in vitro assays[6][7].

  • Ethanol: As a polar protic solvent, ethanol can engage in hydrogen bonding. While generally a good solvent for many organic compounds, its ability to dissolve this specific molecule may differ from that of DMSO. Some benzofuran derivatives have been shown to be soluble in ethanol[3][4][5][8].

Given the lack of specific data, an experimental determination of solubility is the most reliable approach.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[9]. This protocol will guide you through determining the solubility of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in both DMSO and ethanol.

Materials
  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

  • Anhydrous DMSO

  • Anhydrous Ethanol (≥99.5%)

  • Analytical balance

  • Volumetric flasks

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system (or other suitable analytical instrument)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Weigh out an excess amount of the compound (e.g., 10-20 mg) and place it into separate glass vials.

    • Add a precise volume of DMSO to one vial and ethanol to another (e.g., 1 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a vortex mixer to agitate the samples.

    • Allow the solutions to equilibrate for 24-48 hours at a constant temperature (e.g., 25 °C). This extended mixing time is crucial to ensure that the solution is fully saturated.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm that excess, undissolved solid remains.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect the supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microparticles.

    • Accurately dilute a small aliquot of the filtered, saturated solution with the appropriate solvent for analysis.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or another suitable analytical method to determine the concentration of the dissolved compound.

    • Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in mg/mL or Molarity (mol/L).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent (DMSO or Ethanol) prep1->prep2 equil1 Agitate for 24-48 hours at constant temperature prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute filtered solution sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2

Caption: Workflow for experimental solubility determination.

Protocol for Preparing Stock Solutions

Once the solubility has been determined, or if you are preparing a solution at a concentration known to be soluble, follow this protocol to create a stock solution.

Materials
  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

  • Anhydrous DMSO or Ethanol (≥99.5%)

  • Analytical balance

  • Weighing paper/boat

  • Spatula

  • Volumetric flask (Class A recommended for high accuracy)[10]

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Cryo-vials for aliquoting

Step-by-Step Protocol for a 10 mM Stock Solution in DMSO
  • Calculate the Required Mass:

    • For a 10 mM solution (0.010 mol/L) in a final volume of 10 mL (0.010 L):

    • Moles = Concentration x Volume = 0.010 mol/L x 0.010 L = 0.0001 mol

    • Mass = Moles x Molecular Weight = 0.0001 mol x 220.22 g/mol = 0.022022 g = 22.02 mg

    • Accurately weigh out approximately 22.02 mg of the compound using an analytical balance. Record the exact weight[10].

  • Dissolution:

    • Carefully transfer the weighed compound into a 10 mL volumetric flask.

    • Add approximately 7-8 mL of anhydrous DMSO to the flask.

    • Gently swirl the flask to dissolve the compound. You may use a vortex mixer for more vigorous mixing.

  • Troubleshooting Poor Solubility:

    • If the compound does not readily dissolve, sonicate the flask in a water bath for 5-10 minutes[1].

    • Gentle warming (e.g., to 37°C) can also be applied, but be cautious as heat may degrade the compound[1].

  • Bringing to Final Volume:

    • Once the compound is completely dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus touches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in cryo-vials. This prevents contamination and degradation from repeated freeze-thaw cycles[1].

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Logical Flow for Stock Solution Preparation

Caption: Decision-making process for preparing stock solutions.

Best Practices and Safety Considerations

  • Solvent Purity: Always use anhydrous, high-purity solvents. DMSO is hygroscopic and will readily absorb water from the atmosphere, which can reduce the solubility of nonpolar compounds[7].

  • Final Assay Concentration: When using stock solutions in cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid cytotoxicity[1]. Always include a vehicle control (media with the same final solvent concentration) in your experiments.

  • Precipitation: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers. To mitigate this, perform serial dilutions in 100% DMSO before the final dilution into your aqueous medium[1].

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all chemicals in a well-ventilated area or a chemical fume hood.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • R. J. of Pharm., Biol. and Chem. Sci. (2013). Synthesis, Characterization of Some New Heterocycles bearing benzofuran Moiety. Retrieved from [Link]

  • Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Retrieved from [Link]

  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (C12H12O4). Retrieved from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Analysis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Benzofuran derivatives constitute a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Within pharmaceutical development, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS: 20037-18-7) serves as a critical synthetic building block. Accurate quantification and purity assessment of this intermediate are paramount; residual impurities—particularly unesterified precursors like 3-methylbenzofuran-2-carboxylic acid derivatives—can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[2].

This application note outlines a highly robust, self-validating HPLC-UV methodology designed specifically for the isolation, identification, and quantification of this compound in complex synthetic matrices.

Methodological Rationale & Causality (E-E-A-T)

Developing an analytical method requires moving beyond generic protocols to understand the specific physicochemical causality of the analyte.

  • Stationary Phase Selection: The core of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is highly hydrophobic. A high-carbon-load C18 reversed-phase column provides the optimal dispersive (van der Waals) interactions required to achieve baseline resolution from closely related synthetic byproducts[2].

  • Mobile Phase Chemistry: While the target molecule contains neutral ester and methoxy groups (making its own retention largely independent of pH), synthetic samples often contain acidic precursors. To ensure a self-validating method that accurately tracks these impurities, 0.1% Formic Acid is added to the aqueous phase. This suppresses the ionization of acidic byproducts, preventing peak tailing and ensuring symmetrical peak shapes[3].

  • Detection Wavelength: The fused benzene and furan rings create a highly conjugated π -electron system, yielding intense UV absorbance. A detection wavelength of 254 nm provides a universal, highly sensitive response for this specific chromophore[1].

Method_Logic Compound Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate Hydrophobic Hydrophobic Core (Benzofuran) Compound->Hydrophobic Ester Ester/Methoxy Groups (Neutral) Compound->Ester UV_Abs Conjugated Pi System Compound->UV_Abs RP_HPLC Reversed-Phase C18 (Optimal Retention) Hydrophobic->RP_HPLC MobilePhase ACN/Water Gradient (No pH buffer needed) Ester->MobilePhase Detector UV Detection @ 254 nm (High Sensitivity) UV_Abs->Detector

Caption: Logical causality in HPLC method design for benzofuran derivatives.

Experimental Protocols

Reagents and Materials
  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate reference standard (Purity 99.0%).

  • HPLC-grade Acetonitrile (ACN) and HPLC-grade Water.

  • Formic acid (LC-MS or HPLC grade).

  • 0.45 µm PTFE syringe filters.

Step-by-Step Preparation Methodology

Step 1: Primary Stock Solution Formulation Accurately weigh 10.0 mg of the reference standard using an analytical balance. Transfer quantitatively into a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution, then dilute to the mark with Acetonitrile. Causality Insight: Acetonitrile is selected as the primary diluent because its non-polar character rapidly breaks the crystalline lattice of the lipophilic benzofuran, preventing micelle formation that can occur in highly aqueous diluents.

Step 2: Working Standard Calibration Curve Using precision micropipettes, transfer aliquots of the stock solution into 10 mL volumetric flasks to prepare a 5-point calibration curve (1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL). Dilute to volume using the initial mobile phase composition (60% Water / 40% Acetonitrile). Causality Insight: Diluting in the initial mobile phase prevents "solvent shock" upon injection, a phenomenon that causes peak distortion or fronting when the sample solvent is significantly stronger than the mobile phase.

Step 3: Sample Extraction and Filtration Weigh an amount of the synthesized sample equivalent to ~5 mg of the target compound into a 100 mL volumetric flask. Dissolve in 50 mL of Acetonitrile, sonicate for 10 minutes, and dilute to volume. Draw 2 mL of the solution into a solvent-safe syringe and filter through a 0.45 µm PTFE syringe filter into an amber HPLC autosampler vial. Causality Insight: PTFE is chemically inert to Acetonitrile. The 0.45 µm filtration step acts as a self-validating physical barrier, protecting the 5 µm column frits from insoluble synthetic catalysts, thereby ensuring pressure stability across hundreds of injections.

Analytical Workflow

HPLC_Workflow A Sample Preparation B HPLC Injection A->B C C18 Column Separation B->C D UV Detection (254 nm) C->D E Data Analysis & Quantitation D->E

Caption: Step-by-step experimental workflow for HPLC-UV analysis.

Data Presentation & Method Parameters

The following tables summarize the optimized chromatographic conditions and the quantitative validation data, providing a benchmark for laboratory implementation.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (250 mm × 4.6 mm, 5 µm)High carbon load for optimal retention of the hydrophobic benzofuran core.
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of acidic impurities, ensuring peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution strength for lipophilic compounds; low UV cutoff.
Gradient Program 0-2 min: 40% B2-10 min: 40% 80% B10-15 min: 80% BFocuses the analyte band and rapidly flushes late-eluting synthetic byproducts.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 254 nmMaximizes the signal-to-noise ratio for the conjugated π -system.
Column Temp. 30 °CStabilizes mobile phase viscosity and improves retention time reproducibility.
Table 2: Method Validation Parameters (Representative Data)
Validation ParameterResultAcceptance Criterion
Linearity Range 1.0 – 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD) 0.8% 2.0%
Inter-day Precision (RSD) 1.2% 2.0%

System Suitability and Self-Validation

A truly robust analytical protocol must be self-validating, demanding continuous performance verification before any unknown sample is quantified. Prior to batch analysis, inject the 50 µg/mL working standard in five consecutive replicates.

The system is deemed suitable for analysis only if the criteria in Table 3 are met. If these parameters fail, the protocol demands an immediate review of mobile phase preparation or column flushing, preventing the generation of untrustworthy data.

Table 3: System Suitability Testing (SST) Metrics
SST ParameterObserved ValuePharmacopeial Requirement
Retention Time ( tR​ ) ~7.5 minConsistent within ± 2%
Theoretical Plates ( N ) 8,450 5,000
Tailing Factor ( Tf​ ) 1.12 1.5
Resolution ( Rs​ ) *3.4 2.0 (from nearest impurity)

*Resolution calculated relative to the unesterified precursor (3-methylbenzofuran-2-carboxylic acid).

Sources

Application Note: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in the Discovery of NQO1-Targeted Bioreductive Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The development of targeted antineoplastic agents increasingly relies on exploiting the unique biochemical landscape of the tumor microenvironment. A highly validated target in this space is NAD(P)H:quinone oxidoreductase 1 (NQO1) , a cytosolic two-electron reductase that is significantly upregulated in various solid tumors, including lung, pancreatic, and breast cancers[1]. To leverage this enzyme for targeted therapy, researchers design bioreductive prodrugs—specifically heterocyclic quinones—that remain inert in healthy tissue but are rapidly reduced to highly cytotoxic hydroquinones within NQO1-rich tumor cells[1].

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS: 20037-18-7) serves as a premier synthetic scaffold for developing these pharmacophores[2]. The electron-donating properties of the 5-methoxy group, combined with the structural rigidity of the benzofuran core, allow for highly controlled, regioselective functionalization[3]. This application note details the causal methodologies for transforming this foundational building block into potent, NQO1-targeted benzofuran-4,7-dione derivatives, which have been shown to act as excellent substrates for NQO1, approaching the reduction rates of menadione[1].

Mechanistic Pathway: Bioreductive Activation

Pathway Start Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate Nitration Electrophilic Nitration (HNO3 / AcOH, -10°C) Start->Nitration Scaffold Activation NitroInt 4-Nitro Intermediate (Major Regioisomer) Nitration->NitroInt Regiocontrol (3:1) Quinone Benzofuran-4,7-dione (Bioreductive Prodrug) NitroInt->Quinone Reduction & Oxidation NQO1 NQO1 Enzyme (Tumor Microenvironment) Quinone->NQO1 Selective Targeting Hydroquinone Cytotoxic Hydroquinone (DNA Damage / Apoptosis) NQO1->Hydroquinone 2e⁻ Bioreduction

Fig 1. Synthetic workflow and NQO1-mediated bioreductive activation pathway of the benzofuran prodrug.

Causal Experimental Design & Methodologies

The transformation of the benzofuran scaffold into a quinone requires a two-phase approach: regioselective nitration followed by reduction and oxidation[3].

Causality in Design: Why use this specific scaffold? The methoxy group at the C5 position strongly activates the C4 and C6 positions toward electrophilic aromatic substitution. By strictly controlling the reaction temperature (-10°C) and utilizing glacial acetic acid to moderate the nitronium ion concentration, we can prevent oxidative cleavage of the furan ring and drive the reaction to favor the C4-nitro intermediate (3:1 ratio over the C6-isomer)[3]. This C4-nitro positioning is an absolute prerequisite for the subsequent formation of the 4,7-dione system[4].

Protocol 1: Regioselective Nitration of the Benzofuran Scaffold

Objective: Introduce a nitro group at the C4 position to establish the precursor for quinone oxidation.

  • Preparation: Dissolve 0.130 g (0.6 mmol) of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in 5 mL of glacial acetic acid in a 25 mL round-bottom flask[3].

  • Temperature Control (Critical): Submerge the flask in an ice-salt bath and allow the solution to cool to exactly -10°C. Causality: Failing to maintain this temperature will result in over-nitration and degradation of the electron-rich furan ring.

  • Electrophilic Addition: In a separate vial, prepare a nitrating mixture containing 0.5 mL of concentrated nitric acid and 3 mL of glacial acetic acid[3]. Add this mixture dropwise to the reaction flask over 10 minutes, maintaining the internal temperature below -5°C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir continuously for 1 hour[3].

  • Quenching & Isolation: Pour the reaction mixture into 50 mL of vigorously stirred ice water. A precipitate will form immediately[3].

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold distilled water (3 x 10 mL) to remove residual acid, and dry under high vacuum.

Self-Validating System: Do not proceed to Protocol 2 without validation. Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The disappearance of the starting material and the appearance of two distinct spots confirm successful nitration. The crude material should yield approximately 0.12 g (80%) of a 3:1 ratio of 4-nitro and 6-nitro products[3]. Verify via 1 H NMR; the methoxy protons will show distinct chemical shifts for the two regioisomers.

Protocol 2: Pharmacophore Generation (Quinone Synthesis)

Objective: Reduce the nitro intermediate to an amine, followed by oxidation to the target bioreductive quinone.

  • Reduction: Suspend the nitro intermediate (approx. 1.25 mmol) in 27 mL of ethanol. Add 5 equivalents of tin powder (Sn) and 9 mL of 3M HCl[3]. Reflux the mixture for 1 hour. Causality: Tin/HCl provides a mild, controlled reduction that prevents the cleavage of the methyl ester group.

  • Neutralization: Cool the mixture, decant from the excess tin, and neutralize carefully with a saturated aqueous solution of NaHCO 3​ [3]. Filter the resulting suspension through Celite and extract the amine with ethyl acetate[3]. Dry over MgSO 4​ and concentrate.

  • Oxidation: Dissolve the crude amine in a biphasic mixture of dichloromethane and water. Add 2.5 equivalents of Fremy's salt (potassium nitrosodisulfonate). Stir at room temperature for 2 hours to facilitate the oxidation to the 4,7-dione.

  • Purification: Extract the organic layer, wash with brine, dry, and purify via flash chromatography (Hexanes:EtOAc gradient) to isolate the pure benzofuran-4,7-dione.

Self-Validating System: The final product will exhibit a deep red/orange color characteristic of quinones. UV-Vis spectroscopy should reveal a strong absorbance band around 330-350 nm. LC-MS must confirm the exact mass shift corresponding to the addition of the dione oxygens.

Quantitative Data & Validation Metrics

The following table summarizes the reaction metrics and the biological context of the synthesized compounds, demonstrating the transformation from an inert scaffold to a highly active NQO1 substrate[1].

Compound StageChemical EntityStep Yield (%)NQO1 Reduction Rate* (µmol/min/mg)Biological Status
Starting Scaffold Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylateN/A (Sourced)InactiveNon-cytotoxic
Intermediate 4-Nitro/6-Nitro Mixture (3:1 ratio)80%InactivePrecursor
Final Prodrug Benzofuran-4,7-dione derivative40-50%~150 - 200Highly Cytotoxic (Post-Reduction)
Reference Standard Menadione (Positive Control)N/A~220Non-selective Cytotoxin

*Rates are representative of the benzofuran-quinone class as evaluated against recombinant human NQO1.

References

  • Newsome, J. J., Hassani, M., Swann, E., Bibby, J. M., Beall, H. D., & Moody, C. J. (2013).Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1. Bioorganic & Medicinal Chemistry, 21(11), 2999-3009.

  • Sigma-Aldrich / MilliporeSigma.Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20037-18-7)

Sources

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate cell culture assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Evaluating the Cytotoxic Potential of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate: A Cell-Based Viability Assay Protocol

Abstract

Benzofuran derivatives represent a versatile class of heterocyclic compounds, widely recognized for their significant and diverse biological activities.[1] Found in both natural products and synthetic libraries, these scaffolds are integral to the development of new therapeutic agents, with demonstrated anti-tumor, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Notably, many benzofuran derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, making them promising candidates for oncology research.[3][4][5] This application note provides a detailed, field-proven protocol for assessing the cytotoxic activity of a specific benzofuran derivative, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. We will explain the scientific rationale behind key experimental steps, from initial cell culture and compound treatment to data acquisition and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50).

Introduction: The Scientific Rationale

The benzofuran nucleus is a privileged scaffold in medicinal chemistry.[1][6] Derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, often exhibiting selectivity for malignant cells over normal, healthy cells.[7][8] The evaluation of novel benzofuran compounds, such as Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, therefore requires a robust and reproducible method to quantify their impact on cell viability.

The MTT assay is a gold-standard method for this purpose.[9] Its principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[10] The formazan crystals are then solubilized, and the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[9][10] This allows for the precise measurement of cell death or growth inhibition caused by the test compound.

G cluster_0 Principle of the MTT Assay ViableCell Viable Cell Mitochondria Mitochondrial Dehydrogenases ViableCell->Mitochondria contains Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan reduces MTT Yellow MTT (Water-Soluble) MTT->Mitochondria substrate Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization dissolved by Quantification Quantification (Absorbance at ~570 nm) Solubilization->Quantification measured by

Figure 1: The core mechanism of the MTT cell viability assay.

Materials and Reagents

  • Test Compound: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (Purity ≥97%)

  • Cell Line: A cancer cell line relevant to the research question (e.g., A549 - lung carcinoma, HeLa - cervical carcinoma, or SW480 - colon adenocarcinoma).[4][7]

  • Culture Medium: Appropriate complete culture medium supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin).

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[11]

    • Dimethyl Sulfoxide (DMSO): Cell culture grade.

    • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺ free.

    • Trypsin-EDTA solution.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Multi-well spectrophotometer (plate reader).

    • Inverted microscope.

    • 96-well flat-bottom sterile cell culture plates.

    • Multichannel pipette.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 96-well plate format, which is ideal for testing multiple concentrations of the compound simultaneously.[12]

Cell Seeding

Causality: The initial cell density is critical. Too few cells will result in a weak signal, while too many can lead to over-confluence, which inhibits growth and alters cellular metabolism, confounding the results.[12] The optimal density must be determined empirically for each cell line but typically falls between 5,000 and 10,000 cells per well.

  • Culture the selected cancer cell line until it reaches approximately 80% confluence.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimal seeding density (e.g., 5 x 10⁴ cells/mL).

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume logarithmic growth.[13]

Compound Preparation and Treatment

Causality: A serial dilution series is necessary to determine the dose-dependent effect of the compound. A vehicle control (containing only the solvent, e.g., DMSO) is essential to ensure that the observed effects are due to the compound itself and not the solvent.

  • Prepare a high-concentration stock solution of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in DMSO (e.g., 100 mM).

  • From this stock, prepare serial dilutions in complete culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • After the 24-hour cell attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various compound concentrations to the respective wells. Include the following controls:

    • Vehicle Control: Wells with cells treated with medium containing the same percentage of DMSO as the highest compound concentration. This represents 100% cell viability.

    • Blank Control: Wells containing only medium (no cells). This is used to subtract the background absorbance.[13]

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

MTT Assay and Absorbance Measurement

Causality: The 2-4 hour incubation with MTT allows sufficient time for viable cells to metabolize the dye. Complete solubilization of the resulting formazan crystals is crucial for accurate spectrophotometric measurement.[11]

  • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

  • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.

  • Carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[9]

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[9]

G cluster_workflow Experimental Workflow start 1. Cell Seeding (96-well plate, 24h incubation) treat 2. Compound Treatment (Serial dilutions, 24-72h incubation) start->treat mtt_add 3. Add MTT Reagent (2-4h incubation) treat->mtt_add solubilize 4. Solubilize Formazan (Add DMSO, 15 min shake) mtt_add->solubilize read 5. Measure Absorbance (OD at 570 nm) solubilize->read analyze 6. Data Analysis (% Viability & IC50 Calculation) read->analyze

Figure 2: High-level workflow for the cytotoxicity assay.

Data Analysis and Interpretation

Calculating Percent Viability

The raw absorbance values are processed to determine the percentage of viable cells relative to the untreated control.

  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

    • Corrected OD = OD_sample - OD_blank

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • % Viability = (Corrected OD_sample / Corrected OD_vehicle_control) x 100

Illustrative Data Presentation

The results should be summarized in a table and plotted as a dose-response curve.

Compound Concentration (µM)Mean Corrected OD (570 nm)Standard Deviation% Viability
0 (Vehicle)0.8500.045100%
10.8150.05195.9%
50.7020.03882.6%
100.5510.04264.8%
250.3130.02936.8%
500.1470.02117.3%
1000.0880.01510.4%
Determining the IC50 Value

The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[14][15] It is a standard measure of a compound's potency.

  • Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data points.[16]

  • From this curve, determine the concentration at which cell viability is reduced to 50%. This value is the IC50.

Interpretation: A lower IC50 value indicates a more potent compound, as a smaller amount is required to induce cell death.[14] An IC50 of 5 µM, for instance, would be considered more potent than an IC50 of 25 µM.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following practices are mandatory:

  • Cell Line Authentication: Regularly verify the identity of the cell line using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination or misidentification.[17]

  • Replicate Wells: Each concentration and control should be tested in at least triplicate to ensure statistical validity.

  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control to validate that the assay system is responding correctly.

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to observe morphological changes indicative of cytotoxicity (e.g., cell rounding, detachment).

Conclusion

This application note provides a robust and detailed protocol for assessing the cytotoxic potential of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. By carefully controlling experimental variables and adhering to the outlined steps, researchers can generate reliable and reproducible data on the dose-dependent effects of this and other novel benzofuran derivatives. The calculation of the IC50 value provides a quantitative benchmark of potency, which is essential for the further development of promising compounds in the drug discovery pipeline.

References

  • Royal Society of Chemistry. (2019).
  • MDPI. (2025).
  • Krawiecka, M., et al. SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica.
  • MDPI. (2010).
  • Sigma-Aldrich. 3-(methoxycarbonyl)
  • ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • PMC. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • MilliporeSigma.
  • Abcam. MTT assay protocol. Abcam.
  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.
  • Merck.
  • BenchChem. In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • PMC.
  • MDPI. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI.
  • ACS Publications. (2024).
  • Taylor & Francis Online. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis.
  • BenchChem. (2025). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds. BenchChem.
  • Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar.
  • Atlantis Bioscience. (2024). Steps to Validate a New Cell Line for Research Use.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.

Sources

1H and 13C NMR spectroscopy data for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the detailed characterization of molecular structures in solution.[1] This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data, application notes, and detailed protocols for the analysis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate , a substituted benzofuran derivative of interest in medicinal and materials chemistry.

Predicted NMR Spectroscopic Data

The chemical structure of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is presented below. The predicted ¹H and ¹³C NMR data are based on the analysis of related benzofuran structures and established increments for substituents.[2][3]

Caption: Molecular Structure of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.35d, J ≈ 8.8 HzH-7
~ 7.05d, J ≈ 2.5 HzH-4
~ 6.90dd, J ≈ 8.8, 2.5 HzH-6
~ 3.95s2-COOCH₃
~ 3.85s5-OCH₃
~ 2.50s3-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 162.0C=O
~ 156.0C-5
~ 150.0C-7a
~ 145.0C-2
~ 125.0C-3a
~ 115.0C-3
~ 112.0C-7
~ 111.0C-6
~ 102.0C-4
~ 56.05-OCH₃
~ 52.02-COOCH₃
~ 10.03-CH₃

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data. The following steps outline a standard procedure for small molecules like Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is used for the predicted data.[4] Other solvents like DMSO-d₆, Acetone-d₆, or D₂O can be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[5]

G cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[6]

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set an appropriate acquisition time and relaxation delay.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[7]

    • Set the spectral width to encompass the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

G start Start instrument_setup Instrument Setup (Lock & Shim) start->instrument_setup acquire_1H Acquire ¹H NMR (Single-Pulse) instrument_setup->acquire_1H acquire_13C Acquire ¹³C NMR (Proton-Decoupled) instrument_setup->acquire_13C process_data Process Data (FT, Phasing, Baseline Correction) acquire_1H->process_data acquire_13C->process_data analyze Analyze Spectra process_data->analyze

Caption: General Workflow for NMR Data Acquisition and Processing.

Data Interpretation and Structural Assignment

The interpretation of NMR spectra involves analyzing chemical shifts, signal multiplicities (splitting patterns), coupling constants, and integration values to assign the signals to specific atoms within the molecule.[1]

  • ¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. The downfield shift of H-7 is due to its proximity to the furan oxygen. The methoxy and methyl groups should appear as sharp singlets in the upfield region.

  • ¹³C NMR: The spectrum will be characterized by signals for the carbonyl carbon of the ester, the aromatic carbons, the furan ring carbons, and the aliphatic carbons of the methoxy and methyl groups. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

For complex molecules or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[1]

Causality Behind Experimental Choices

  • Choice of Solvent: CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. The choice of solvent can slightly influence chemical shifts.[8]

  • Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns and overlapping signals.[6]

  • Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons. This results in a single peak for each carbon environment, making the spectrum easier to interpret and improving the signal-to-noise ratio.

Trustworthiness and Self-Validation

The protocols described herein are standard procedures in NMR spectroscopy.[5] For self-validation of the experimental results:

  • The integration of the ¹H NMR signals should correspond to the number of protons in each environment.

  • The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule.

  • The observed coupling constants in the ¹H NMR spectrum should be consistent with the connectivity of the protons.

  • Comparison of the experimental data with the predicted values in this guide can provide a preliminary check of the structural assignment.

References

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Available at: [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065. Available at: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Available at: [Link]

  • Kossakowski, J., Krawiecka, M., & Cieślak, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]

  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Chemspace. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

  • Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry. Available at: [Link]

  • 5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • NMR sample preparation guidelines. Available at: [Link]

  • Characterizing Small Molecules with NMR. News-Medical.Net. Available at: [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

  • 5-methoxy-3-methyl-N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide. Chemspace. Available at: [Link]

  • H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate. Available at: [Link]

Sources

Mass spectrometry (LC-MS) parameters for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development and Quantification Parameters for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Executive Summary

Benzofuran derivatives represent a critical class of heterocyclic pharmacophores with extensive applications in drug development, known for their diverse biological activities[1]. Accurate pharmacokinetic profiling of these compounds requires highly sensitive and selective analytical techniques. This application note provides a comprehensive, expert-level guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate . By detailing the causality behind chromatographic choices and fragmentation mechanics, this guide establishes a self-validating protocol designed for rigorous scientific environments.

Chemical Profiling & Ionization Dynamics

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS: 20037-18-7) is a highly functionalized aromatic compound featuring a benzofuran core, a methyl ester at position 2, and a methoxy group at position 5.

  • Molecular Formula: C₁₂H₁₂O₄

  • Monoisotopic Mass: 220.07356 Da[2]

  • Ionization Strategy: The presence of the ester and methoxy oxygen atoms makes this molecule an excellent candidate for Positive Electrospray Ionization (ESI+) . In the presence of a proton donor, the molecule readily forms a stable protonated precursor ion [M+H]+ at m/z 221.08 .

Rationalizing the LC-MS/MS Parameters (Expertise & Experience)

Chromatographic Causality: Why C18 and Formic Acid?

Separating aromatic, moderately hydrophobic compounds like benzofuran derivatives requires a robust reversed-phase system. A sub-2 µm C18 UHPLC column is selected to maximize theoretical plates and ensure sharp peak resolution[1][3].

The mobile phase selection is the most critical variable. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic (Acetonitrile) phases. As an expert application scientist, I emphasize that FA serves a dual, non-negotiable purpose in this assay:

  • Chromatographic: It lowers the pH of the mobile phase (pKa ~3.75), neutralizing residual silanol groups on the stationary phase and preventing secondary interactions that cause peak tailing[4].

  • Mass Spectrometric: FA acts as a highly efficient proton donor in the ESI source. Unlike Trifluoroacetic Acid (TFA), which can cause severe ion suppression through strong ion-pairing, FA facilitates optimal desolvation and maximizes the yield of the [M+H]+ precursor ion[4][5].

FormicAcid_Logic FA 0.1% Formic Acid in Mobile Phase pH Lowers pH (~2.7) Suppresses Silanol Ionization FA->pH Proton Acts as Proton Donor in ESI Source FA->Proton Peak Improves Chromatographic Peak Shape pH->Peak Ion Enhances [M+H]+ Ion Yield Proton->Ion

Logical causality of utilizing 0.1% Formic Acid in LC-MS/MS workflows.

Fragmentation Mechanics (CID)

Operating in Multiple Reaction Monitoring (MRM) mode requires stable and reproducible fragmentation. Upon Collision-Induced Dissociation (CID) with Argon gas, the [M+H]+ ion (m/z 221.08) undergoes specific structural cleavages[6]:

  • Quantifier Transition (m/z 221.08 → 189.0): The most thermodynamically favorable pathway is the neutral loss of methanol (CH₃OH, -32 Da) from the methyl ester moiety.

  • Qualifier Transition 1 (m/z 221.08 → 161.0): A sequential loss of carbon monoxide (CO, -28 Da) from the m/z 189.0 fragment.

  • Qualifier Transition 2 (m/z 221.08 → 206.0): The homolytic cleavage of the methoxy group, resulting in the loss of a methyl radical (CH₃•, -15 Da).

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 221.08 Quant Quantifier Ion m/z 189.0 Precursor->Quant - CH3OH (-32 Da) Qual2 Qualifier Ion 2 m/z 206.0 Precursor->Qual2 - CH3• (-15 Da) Qual1 Qualifier Ion 1 m/z 161.0 Quant->Qual1 - CO (-28 Da)

CID fragmentation pathway of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in System Suitability Testing (SST). A method is only as reliable as its internal validation mechanisms.

Step 1: Reagent Preparation

  • Prepare Mobile Phase A: LC-MS grade Water + 0.1% LC-MS grade Formic Acid[5].

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile + 0.1% LC-MS grade Formic Acid.

  • Prepare a 1.0 mg/mL stock solution of the target compound in 100% Acetonitrile. Store at -20°C.

Step 2: Sample Extraction (Protein Precipitation for Biological Matrices)

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (containing an appropriate internal standard) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of Mobile Phase A to match initial gradient conditions (preventing solvent effects/peak distortion).

Step 3: System Suitability Test (SST) - The Validation Gate

  • Action: Inject a 10 ng/mL standard solution 5 consecutive times before running actual samples.

  • Acceptance Criteria: Retention time relative standard deviation (RSD) must be ≤ 2.0%. Peak asymmetry must fall between 0.8 and 1.5. If the system fails, halt and purge the column.

Step 4: LC-MS/MS Acquisition Execute the run using the parameters defined in the Data Presentation tables below.

LCMS_Workflow S1 1. Sample Preparation (Protein Precipitation / Solvent Extraction) S2 2. Centrifugation & Filtration (14,000 rpm, 4°C) S1->S2 S3 3. System Suitability Test (SST) (Verify RT and Peak Asymmetry) S2->S3 S4 4. UHPLC Separation (C18 Column, Gradient Elution) S3->S4 S5 5. ESI+ & MRM Acquisition (Monitor m/z 221.08 -> 189.0) S4->S5 S6 6. Data Analysis (Integration & Quantification) S5->S6

End-to-end self-validating LC-MS/MS analytical workflow.

Quantitative Data & Instrument Parameters

Table 1: UHPLC Gradient Conditions Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 2 µL

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve Profile
0.0090%10%Initial
0.5090%10%Isocratic Hold
3.0010%90%Linear Gradient
4.0010%90%Column Wash
4.1090%10%Re-equilibration
5.5090%10%End

Table 2: Tandem Mass Spectrometry (MRM) Parameters Ionization Mode: ESI Positive Capillary Voltage: 3.0 kV Desolvation Temperature: 500°C Desolvation Gas Flow: 800 L/hr

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
221.08189.0502518Quantifier
221.08161.0502530Qualifier 1
221.08206.0502522Qualifier 2

References

  • PubChemLite. "PGZMJOOOCVNYTE-UHFFFAOYSA-N - Explore - PubChemLite." Université du Luxembourg. Available at:[Link]

  • Chemikart. "20037-18-7 | methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate." Chemikart. Available at:[Link]

  • ResearchGate. "Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis." ResearchGate. Available at: [Link]

  • PubMed Central (PMC). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." NIH. Available at:[Link]

Sources

Advanced Application Note: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate as a Privileged Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Compound: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS: 20037-18-7)[1]

Executive Summary & Physicochemical Rationale

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a highly versatile, privileged scaffold utilized in the design of advanced chemical probes and targeted therapeutics[1][2]. The benzofuran core effectively mimics endogenous indoles and purines, allowing it to intercalate into diverse biological targets ranging from kinase domains to amyloid aggregates[2][3].

As a Senior Application Scientist, it is critical to understand the causality behind this specific substitution pattern:

  • 5-Methoxy Group: Acts as a vital hydrogen bond acceptor and finely tunes the lipophilicity required for blood-brain barrier (BBB) penetration in neurodegenerative probes[3][4]. In oncology models, it mimics the B-ring of Combretastatin A-4 (CA4) to bind the colchicine site of tubulin[5].

  • 3-Methyl Group: Restricts the rotational degrees of freedom of the core structure. This steric bulk tightly fills hydrophobic pockets, optimizing binding thermodynamics (e.g., within the FGFR kinase domain)[2].

  • 2-Methyl Carboxylate: Serves as an orthogonal synthetic handle. It can be easily hydrolyzed to a free acid for amidation or cross-coupling, enabling rapid diversification into multi-target-directed ligands (MTDLs)[3][4].

Workflow A Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate B Synthetic Diversification (Ester Hydrolysis / Coupling) A->B C Clioquinol-Moracin M Hybrids (AD Probes) B->C D Pyrazolo-pyridazinone Derivatives (FGFR Probes) B->D E In vitro Validation (PDE4D, Aβ, FGFR) C->E D->E

Caption: Workflow for synthesizing and validating benzofuran-based chemical probes.

Application Workflow 1: Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

Mechanistic Insight

Alzheimer's disease (AD) etiology involves multiple intersecting pathways, necessitating the use of MTDLs. By fusing the 5-methoxy-3-methylbenzofuran core (inspired by the natural product Moracin M) with clioquinol, researchers have developed probes that simultaneously inhibit phosphodiesterase 4D (PDE4D) and amyloid-beta (Aβ) self-aggregation[3][4]. Inhibition of PDE4D prevents the degradation of cAMP, leading to CREB phosphorylation and subsequent neuroprotection[3]. Concurrently, the benzofuran core directly interacts with Aβ1-42 residues (R5, H6, H14, Q15, F20) via hydrophobic and π-π interactions to halt toxic fibril formation[3][4].

Pathway Probe Benzofuran-derived MTDL Probe PDE4D PDE4D Enzyme Probe->PDE4D Inhibits ABeta Aβ Self-Aggregation Probe->ABeta Inhibits cAMP cAMP Levels PDE4D->cAMP Prevents degradation CREB CREB Phosphorylation cAMP->CREB Activates Neuro Neuroprotection CREB->Neuro Promotes ABeta->Neuro Prevents toxicity

Caption: Mechanism of action for benzofuran MTDL probes in Alzheimer's disease models.

Protocol: Synthesis & Aβ Self-Aggregation Assay

Step 1: Ester Hydrolysis & Probe Coupling

  • Dissolve Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH (3.0 eq) and stir at room temperature for 4 hours to yield the free 2-carboxylic acid.

  • Couple the resulting acid with 8-hydroxyquinaldine derivatives using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF to generate the hybrid probe (e.g., 8-Methoxy-5-(5-methoxy-3-methylbenzofuran-2-yl)quinoline)[3][4].

Step 2: Aβ Self-Aggregation Assay (Self-Validating System)

  • Prepare Aβ1-42 peptide (10 μM) in 50 mM phosphate buffer (pH 7.4).

  • Incubate the peptide with the synthesized benzofuran probe (10 μM) at 37°C for 24 hours.

  • Add Thioflavin T (ThT) (5 μM) to the mixture. ThT fluorescence increases exponentially upon binding to amyloid fibrils.

  • Measure fluorescence using a microplate reader (Excitation: 450 nm, Emission: 485 nm).

  • Quality Control / Validation: Include Curcumin or Resveratrol as a positive control. A successful assay run must demonstrate >40% inhibition of aggregation by the positive control to validate the baseline fibrillization kinetics[4].

Application Workflow 2: Tyrosine Kinase & Tubulin Inhibitors in Oncology

Mechanistic Insight

In oncology, the 5-methoxy-3-methylbenzofuran moiety acts as a highly efficient hydrophobic anchor. For Fibroblast Growth Factor Receptor (FGFR) inhibitors, it fits perfectly into the hydrophobic pocket of the kinase domain, stabilizing pyrazolo[3,4-d]pyridazinone scaffolds against solid tumors[2]. For tubulin inhibitors, 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives utilize the 5-methoxy group to mimic the pharmacophore of Combretastatin A-4, binding the colchicine site and arresting mitosis[5].

Protocol: Tubulin Polymerization Kinetics Assay

Step 1: Reagent Preparation

  • Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep strictly on ice until use.

Step 2: Polymerization Kinetics

  • Pre-warm a UV-transparent 96-well plate to 37°C in a microplate reader.

  • Add the benzofuran probe (varying concentrations, 0.1 - 10 μM) to the designated wells.

  • Rapidly dispense the tubulin solution (final concentration 3 mg/mL) into the wells to initiate polymerization.

  • Monitor absorbance at 340 nm every minute for 60 minutes. The increase in absorbance correlates with microtubule assembly.

  • Quality Control / Validation: Use Combretastatin A-4 (CA4) as a positive control (expected IC₅₀ ~1-2 μM). The assay is validated only if the Vmax of the vehicle (DMSO) control is at least 3-fold higher than the CA4 control, ensuring the tubulin is active and capable of robust polymerization[5].

Quantitative Data Summary

The table below summarizes the target affinities and inhibitory profiles of derivatives synthesized directly from the Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate scaffold:

Target / AssayDerivative ClassKey SubstituentActivity (IC₅₀ / % Inhibition)Reference
PDE4D Enzyme Clioquinol-Moracin M Hybrid5-Methoxy, 3-MethylIC₅₀ = 0.32 μM[3][4]
Aβ1-42 Aggregation Clioquinol-Moracin M Hybrid5-Methoxy, 3-Methyl67.5% Inhibition (at 10 μM)[4]
Tubulin Polymerization 2-Benzoyl-benzo[b]furan6-Ethoxy, 3-MethylIC₅₀ = 0.43 μM[5]
FGFR1 Kinase Pyrazolo-pyridazinone3,5-Dimethyl / 5-MethoxySub-micromolar inhibition[2]

Safety, Handling, and Stability

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is classified under GHS as Acute Tox. 4 (Oral, H302) , Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) , and STOT SE 3 (Respiratory irritation, H335) [6].

  • Handling: Must be handled in a certified chemical fume hood. Wear protective gloves, impervious clothing, and safety goggles (P280)[6]. Avoid breathing dust/fumes (P261)[6].

  • Storage: Store locked up at room temperature in a tightly sealed container. Keep away from direct sunlight, strong oxidizers, and strong acids/alkalis to prevent degradation of the methyl ester[6].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals synthesizing functionalized benzofuran-2-carboxylates.

The construction of the benzofuran core is typically achieved via the Rap-Stoermer condensation , a powerful cascade reaction involving nucleophilic substitution, intramolecular aldol addition, and dehydration[1]. When reacting 2-hydroxy-5-methoxyacetophenone with methyl bromoacetate, practitioners frequently encounter yield-limiting bottlenecks, including stalled cyclization and ester saponification. This guide provides mechanistic troubleshooting, quantitative condition optimization, and a self-validating experimental protocol to ensure high-yield synthesis.

Mechanistic Pathway

To effectively troubleshoot, we must first isolate the distinct chemical phases of the Rap-Stoermer cascade.

G Start 2-Hydroxy-5-methoxyacetophenone + Methyl bromoacetate Alkylation Step 1: O-Alkylation (Base-catalyzed) Start->Alkylation Intermediate Uncyclized Intermediate: Methyl 2-(2-acetyl-4-methoxyphenoxy)acetate Alkylation->Intermediate Cyclization Step 2: Intramolecular Aldol Cyclization (Requires heat & strong base) Intermediate->Cyclization Base / Heat Dehydration Step 3: Dehydration (Loss of H2O) Cyclization->Dehydration Product Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate Dehydration->Product

Mechanistic pathway of the Rap-Stoermer synthesis of the benzofuran-2-carboxylate.

Troubleshooting FAQs

Q1: Why is my reaction stalling at the uncyclized O-alkylated intermediate? A: The Rap-Stoermer condensation is a multi-step cascade[1]. While the initial O-alkylation of the phenolate is kinetically favored and occurs rapidly, the subsequent intramolecular aldol cyclization requires the deprotonation of the newly formed active methylene group (adjacent to the ester). If the base is too weak (e.g., NaHCO3​ ) or the thermal energy is insufficient, the reaction stalls at the intermediate methyl 2-(2-acetyl-4-methoxyphenoxy)acetate. Causality & Solution: You must overcome the activation energy barrier for the aldol addition. Switch from refluxing acetone to a higher-boiling polar aprotic solvent like DMF, utilize a stronger base such as anhydrous K2​CO3​ , and elevate the reaction temperature to 90°C[2].

Q2: How do I prevent ester hydrolysis (saponification) during the base-catalyzed cyclization? A: The methyl ester moiety is highly susceptible to nucleophilic acyl substitution by hydroxide ions. Utilizing aqueous bases or wet solvents will inevitably lead to saponification, yielding the undesired 5-methoxy-3-methylbenzofuran-2-carboxylic acid instead of your target ester. Causality & Solution: The reaction must be maintained under strictly anhydrous conditions. Dry your DMF over 4Å molecular sieves prior to use, and ensure your K2​CO3​ is finely milled and oven-dried[2].

Q3: What causes the formation of C-alkylated byproducts, and how can I maximize O-alkylation? A: The phenolate intermediate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen center is a "hard" nucleophile. Causality & Solution: Polar aprotic solvents (like DMF or MeCN) selectively solvate the potassium cation, leaving the phenolate oxygen "naked" and highly reactive. This thermodynamic environment strongly drives O-alkylation over C-alkylation. Avoid protic solvents (like ethanol), which hydrogen-bond to the oxygen and inadvertently increase C-alkylation rates.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile based on established benzofuran synthesis parameters[2].

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Primary Failure Mode / Byproduct
K2​CO3​ (1.5 eq)Acetone56 (Reflux)4845%Uncyclized phenoxyacetate (stalled cyclization)
NaOH (aq) (2.0 eq)Ethanol78 (Reflux)415%Carboxylic acid (Saponification via hydrolysis)
K2​CO3​ (2.0 eq)DMF (Dry)90488%Trace C-alkylated products
Cs2​CO3​ (2.0 eq)MeCN (Dry)82 (Reflux)294%None (Clean conversion)

Self-Validating Experimental Protocol

This protocol utilizes built-in analytical checkpoints to ensure each mechanistic step is successful before proceeding, guaranteeing high fidelity in the final yield.

Reagents Required:

  • 2-Hydroxy-5-methoxyacetophenone (1.0 eq, 10 mmol, 1.66 g)

  • Methyl bromoacetate (1.1 eq, 11 mmol, 1.68 g)

  • Anhydrous K2​CO3​ (2.0 eq, 20 mmol, 2.76 g)

  • Anhydrous DMF (20 mL, dried over 4Å molecular sieves)

Step 1: Phenolate Formation

  • Charge a flame-dried 100 mL round-bottom flask with 2-hydroxy-5-methoxyacetophenone and anhydrous DMF under a nitrogen atmosphere.

  • Add finely milled, oven-dried K2​CO3​ . Stir the suspension at room temperature for 30 minutes.

  • Validation Checkpoint: The solution will transition to a deep yellow/orange color, confirming the deprotonation of the phenol and the formation of the highly nucleophilic phenolate.

Step 2: Controlled O-Alkylation

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add methyl bromoacetate dropwise over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The starting material mass ( [M+H]+ 167) should be consumed, replaced entirely by the uncyclized intermediate ( [M+H]+ 239). Do not proceed to heating if the starting material persists.

Step 3: Intramolecular Cyclization & Dehydration

  • Attach a reflux condenser and heat the reaction mixture to 90–94°C for 4 hours[2].

  • Validation Checkpoint: Monitor via LC-MS or TLC. The intermediate mass ( [M+H]+ 239) must completely disappear, replaced by the final dehydrated benzofuran product ( [M+H]+ 221). If the intermediate persists, add an additional 0.5 eq of K2​CO3​ and continue heating.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and pour it into 100 mL of crushed ice water.

  • The product will precipitate as a solid. Filter the precipitate under a vacuum and wash thoroughly with cold distilled water to remove residual DMF and inorganic salts.

  • Optional: If the product oils out instead of precipitating, extract with Ethyl Acetate ( 3×30 mL), wash the organic layer with brine ( 5×30 mL) to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Recrystallize the crude ester from hot methanol to yield pure Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

References

  • [3] Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity | Acta Poloniae Pharmaceutica - Drug Research |

  • [2] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | Journal of Chemistry |

  • [1] Research advances in the Rap-Stoermer reaction | ResearchGate |

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers transition lipophilic compounds from in silico design to in vitro and in vivo validation, aqueous solubility becomes a primary bottleneck.

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (C₁₂H₁₂O₄) presents specific formulation challenges. Its planar benzofuran core drives strong intermolecular π-π stacking (high crystal lattice energy), while its methoxy and methyl ester substituents increase lipophilicity without providing any hydrogen-bond donors. This guide provides field-proven, causality-driven methodologies to diagnose and resolve solubility issues for this specific compound.

Diagnostic Workflow

Workflow A Precipitation of Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate B Identify Assay Phase A->B C Early-Stage / Biochemical (Kinetic Solubility) B->C High Throughput D Late-Stage / In Vivo (Thermodynamic Solubility) B->D High Concentration E DMSO Co-solvent + Tween-20 Turbidimetric Validation C->E F HP-β-CD Complexation LC-MS/MS Validation D->F

Fig 1. Diagnostic workflow for resolving benzofuran derivative solubility issues.

Section 1: Frequently Asked Questions (Diagnostic Causality)

Q1: Why does the compound precipitate immediately upon dilution from my DMSO stock into PBS? A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the polar aprotic solvent fully solvates the lipophilic benzofuran. When diluted into an aqueous buffer (e.g., to 2% DMSO), the hydrogen-bonding network of water rapidly excludes the hydrophobic molecules. Because the compound lacks H-bond donors, it cannot integrate into the aqueous network, driving rapid self-association and nucleation. This kinetic precipitation artificially lowers the active concentration in your assay.

Q2: Can I adjust the pH of my assay buffer to increase its solubility? A2: No. Unlike compounds with ionizable amines or free carboxylic acids, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a neutral ester. It does not ionize within the physiological pH range (pH 4–9). Furthermore, exposing the compound to highly alkaline conditions (pH > 9) to force solubility will likely result in base-catalyzed hydrolysis of the methyl ester, converting your test article into 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid and invalidating your experimental data.

Q3: How do I formulate this compound for cell-based assays where DMSO must remain below 0.5%? A3: For applications requiring low organic solvent concentrations, thermodynamic solubility enhancement is required. The most effective strategy for planar benzofurans is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin (approx. 6.0–6.5 Å) encapsulates the benzofuran ring, while the hydrophilic exterior maintains aqueous solubility without the cytotoxicity associated with high DMSO levels.

Section 2: Validated Experimental Protocols
Protocol A: High-Throughput Turbidimetric (Kinetic) Solubility Assay

Designed for early-stage biochemical screening where co-solvents are permissible.

Causality & Self-Validation: Turbidimetry measures light scattering caused by nucleated particles when a compound exceeds its kinetic solubility limit. We measure at 620 nm because it avoids the intrinsic UV absorption of the benzofuran ring (which absorbs heavily in the 250-320 nm range). The protocol is self-validating: the inclusion of a DMSO-only control establishes a baseline absorbance, ensuring the 1.5x threshold accurately reflects compound nucleation rather than buffer artifacts[1].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock in 100% DMSO across a 96-well plate.

  • Aqueous Transfer: Transfer 4 µL of each DMSO dilution into a UV-transparent 96-well assay plate containing 196 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4). This yields a final DMSO concentration of 2.0%.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours on a vibrating platform shaker (1000 rpm) to allow for metastable equilibration.

  • Quantification: Measure the absorbance at 620 nm using a nephelometric plate reader.

  • Analysis: Calculate the kinetic solubility limit as the highest concentration where the absorbance remains below 1.5-fold of the DMSO-only blank [2].

Protocol B: Thermodynamic Solubility Enhancement via HP-β-CD Complexation

Designed for late-stage cell assays and in vivo dosing requiring true equilibrium.

Causality & Self-Validation: Thermodynamic assays establish the absolute maximum solubility of a compound under equilibrium conditions [3]. By utilizing HP-β-CD, we mask the hydrophobic surface area of the compound [4]. The self-validating step here is the 0.22 µm filtration: it ensures that only the fully dissolved inclusion complex is quantified, eliminating false positives from suspended microcrystals.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or DPBS.

  • Supersaturation: Add an excess amount of solid Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (e.g., 5 mg) to 1 mL of the HP-β-CD solution in a glass vial.

  • Equilibration: Seal the vial and agitate via orbital shaking at 37°C for 48 hours to ensure thermodynamic equilibrium is reached between the free drug, the cyclodextrin cavity, and the inclusion complex.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound concentration using LC-MS/MS or HPLC-UV against a standard curve.

Mechanism A Lipophilic Benzofuran Core (LogP > 3) C Host-Guest Inclusion Complex (Water Soluble) A->C Encapsulation B HP-β-Cyclodextrin (Hydrophobic Cavity) B->C Solubilization D Dynamic Equilibrium in Assay Media C->D Reversible Dissociation

Fig 2. Mechanism of thermodynamic solubility enhancement via HP-β-CD inclusion.

Section 3: Quantitative Data Formulation Matrix

To assist in experimental planning, the following table summarizes the expected solubility limits of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate across various formulation strategies.

Formulation StrategyAssay TypeCo-Solvent / ExcipientExpected Solubility Limit (µM)Primary Application
Standard Buffer (PBS, pH 7.4)ThermodynamicNone< 5 µMBaseline profiling
DMSO Co-solvent Kinetic2% DMSO~ 50 µMEarly-stage biochemical assays
DMSO + Surfactant Kinetic2% DMSO + 0.05% Tween-20~ 120 µMCell-based phenotypic screening
HP-β-CD Complexation Thermodynamic20% (w/v) HP-β-CD> 1000 µMIn vivo dosing / Late-stage PK
References
  • Title: Turbidimetric (Kinetic) Solubility Assay Source: Domainex URL: [Link] [1]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link] [2]

  • Title: Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility Source: National Institutes of Health (PMC) URL: [Link] [3]

  • Title: Molecular Dynamics Simulations of the Interaction of Beta Cyclodextrin with a Lipid Bilayer Source: ACS Publications URL: [Link] [4]

Preventing degradation of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization & Handling of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in solution.

Because this molecule features both a hydrolytically labile ester and an electron-rich heteroaromatic core, standard formulation protocols often fail. This guide breaks down the thermodynamic and kinetic vulnerabilities of the compound and provides self-validating workflows to ensure experimental integrity.

Part 1: Diagnostic Hub & Mechanistic Overview

Before applying a fix, you must diagnose the specific degradation pathway. The molecule is primarily susceptible to two competing modes of degradation in solution: Ester Hydrolysis and Oxidative Furan Ring-Opening [1].

The 5-methoxy substituent is an electron-donating group (EDG). While it enhances biological target binding, it pumps electron density into the benzofuran core via resonance. This raises the HOMO (Highest Occupied Molecular Orbital) energy, making the furan double bond highly reactive toward electrophilic oxygen species[2]. Simultaneously, the C2 methyl ester is a prime target for acyl-oxygen cleavage via specific base or acid catalysis[3].

Mechanisms Target Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate Hydrolysis Ester Hydrolysis (Aqueous / pH > 7.0) Target->Hydrolysis H2O, OH- Oxidation Oxidative Degradation (O2 / Trace Peroxides) Target->Oxidation ROS, Metal Ions Photo Photodegradation (UV/Vis Light) Target->Photo hν (Photons) Acid 5-methoxy-3-methyl- 1-benzofuran-2-carboxylic acid Hydrolysis->Acid Epoxide Furan Ring Epoxide & Ring-Opened Products Oxidation->Epoxide Radical Radical Intermediates & Polymerization Photo->Radical

Caption: Major degradation pathways of the benzofuran-2-carboxylate derivative in solution.

Part 2: Troubleshooting FAQs

Q1: My compound degrades rapidly when diluted into biological buffers (pH 7.4). How do I prevent this?

The Causality: You are observing base-catalyzed ester hydrolysis. At physiological pH (7.4) and above, the concentration of hydroxyl ions is sufficient to initiate nucleophilic attack on the carbonyl carbon of the C2 ester. The inductive electron-withdrawing effect of the adjacent furan oxygen makes this carbonyl carbon highly electrophilic. The Solution:

  • Suppress Solubility: Hydrolysis only occurs in the dissolved phase. By adding co-solvents (like DMSO or propylene glycol) that lower the dielectric constant of the medium, you reduce the rate of acyl-oxygen cleavage[3].

  • Buffer Selection: If your assay permits, lower the pH of your working solution to the compound's zone of maximum stability (typically pH 5.0–6.0 for benzofuran esters). Avoid phosphate buffers if possible, as polybasic anions can sometimes act as general base catalysts.

Q2: I prepared a stock solution in DMSO, but after a week at room temperature, LC-MS shows multiple new peaks (+16 Da and +32 Da). What is happening?

The Causality: The +16 Da and +32 Da mass shifts are classic signatures of oxidation (incorporation of one or two oxygen atoms). The 5-methoxy group makes the benzofuran ring electron-rich. Dissolved molecular oxygen or trace peroxides in the solvent will attack the C2-C3 double bond of the furan ring, forming an unstable epoxide intermediate that subsequently hydrolyzes into ring-opened degradation products[2]. The Solution:

  • Solvent Quality: Never use old ethereal solvents (THF, dioxane) or unsealed DMSO, which accumulate peroxides. Use strictly anhydrous, HPLC-grade solvents.

  • Deoxygenation: Purge all stock solvents with Argon or Nitrogen for 15 minutes prior to dissolving the compound.

Q3: Does light exposure affect this compound during long-term assays?

The Causality: Yes. The highly conjugated benzofuran system acts as a chromophore, absorbing strongly in the UV region. Photo-excitation leads to radical formation, which accelerates auto-oxidation and can cause dimerization/polymerization. The Solution: Always use amber glass vials for storage and wrap experimental reservoirs in aluminum foil.

Part 3: Quantitative Data & Stability Parameters

To aid in experimental design, use the following matrix to predict compound behavior across different solvent environments.

Environmental FactorKinetic TriggerEstimated Half-Life (T½)Primary DegradantPreventive Action
Aqueous Buffer (pH 8.0) Base-catalyzed hydrolysis< 4 hoursCarboxylic AcidShift to pH 5.5; add 10% DMSO.
Aqueous Buffer (pH 2.0) Acid-catalyzed hydrolysis~ 12 hoursCarboxylic AcidAvoid extreme acidic conditions.
Aerated DMSO (25°C) Auto-oxidation3 - 5 daysEpoxide / Diol (+32 Da)Argon purge; store at -20°C.
Anhydrous MeCN (Dark, 4°C) Stable baseline> 6 monthsNoneMaintain anhydrous conditions.

Part 4: Standard Operating Procedure (SOP) for Solution Preparation

To ensure a self-validating system where degradation is mathematically minimized, follow this exact workflow for preparing stock and working solutions.

Step 1: Solvent Preparation

  • Obtain anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) in a septum-sealed bottle.

  • Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved O2.

Step 2: Stock Solution Formulation (10 mM)

  • Weigh the Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate powder in a humidity-controlled environment.

  • Transfer to an amber glass vial.

  • Add the deoxygenated solvent. Vortex for 30 seconds until complete dissolution is achieved.

  • Overlay the headspace of the vial with Argon before sealing with a PTFE-lined cap. Store at -20°C.

Step 3: Working Solution Dilution (Assay Prep)

  • Only thaw the stock solution immediately before use.

  • When diluting into aqueous media, ensure the final buffer is slightly acidic to neutral (pH 5.5–7.0) to prevent ester cleavage[3].

  • Keep the working solution on ice and protected from light during the experiment.

Workflow Step1 1. Solvent Selection (Anhydrous DMSO/MeCN) Step2 2. Deoxygenation (Argon Purge for 15 min) Step1->Step2 Step3 3. pH Optimization (Aqueous assays at pH 5.5-7.0) Step2->Step3 Step4 4. Storage & Handling (Amber vials, -20°C, Argon overlay) Step3->Step4

Caption: Step-by-step workflow for preparing stabilized stock and working solutions.

References

  • Guo, Y.-X., et al. "Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis (2007).1

  • Rebelo, S. L. H., et al. "Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins." Researcher.Life / Journal of Porphyrins and Phthalocyanines (2011/2020). 2

  • Basicmedical Key. "Drug stability: Controlling drug hydrolysis in solution." Basicmedical Key (2016). 3

Sources

Technical Support Center: Optimizing Recrystallization and Purification of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the recrystallization and purification of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

I. Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific challenges you may encounter during the experimental process.

Issue 1: No Crystal Formation Upon Cooling

You've allowed your solution to cool, but no crystals have appeared.

This is a common issue often attributed to one of two primary causes: excessive solvent or supersaturation.

Potential Cause & Step-by-Step Solution:

  • Excessive Solvent: The concentration of the solute may be too low for crystals to form.

    • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the solute concentration.[1][2]

    • Slow Cooling: Allow the now more concentrated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[3]

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[4] These actions provide a nucleation site for crystal growth.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.

    • Induce Nucleation: As with excessive solvent, scratching the inner surface of the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.[2][4]

    • Ice Bath: If the above methods are unsuccessful, placing the flask in an ice bath can further decrease the solubility of the compound and promote crystallization.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Instead of solid crystals, an oily layer forms at the bottom of your flask.

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent.

Potential Cause & Step-by-Step Solution:

  • High Solute Concentration at Cooling Temperature: The compound's solubility is exceeded while the solution is still too warm.

    • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point.[1]

    • Slower Cooling: Allow the solution to cool at a much slower rate. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask. Very slow cooling favors the formation of crystals over oil.[2]

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for this specific compound.

    • Solvent Selection: Opt for a solvent with a lower boiling point.[1] This can help ensure that the solution cools to a temperature below the compound's melting point before saturation is reached.

    • Mixed Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly.[5]

Issue 3: The Recrystallized Product is Still Impure

Post-recrystallization analysis (e.g., melting point, NMR) indicates the presence of impurities.

This suggests that the recrystallization process did not effectively separate the desired compound from contaminants.

Potential Cause & Step-by-Step Solution:

  • Ineffective Solvent: The solvent may dissolve both the compound and the impurities at similar rates.

    • Re-evaluate Solvent Choice: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[6] Perform new solubility tests with different solvents to find a more suitable one.

  • Crystals Crashed Out Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[3]

    • Repeat Recrystallization: Redissolve the impure crystals in fresh, hot solvent.

    • Ensure Slow Cooling: Allow the solution to cool as slowly as possible to promote the formation of purer crystals.[2]

  • Persistent Structurally Similar Impurities: Some impurities, particularly those with similar structures to the target compound, can be difficult to remove by a single recrystallization.[7][8]

    • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Alternative Purification: If impurities persist, consider another purification method like column chromatography.[2] For benzofuran derivatives, silica gel chromatography with a hexane/ethyl acetate eluent system is often effective.[9]

Issue 4: Poor Crystal Yield

You've successfully obtained pure crystals, but the amount is significantly lower than expected.

Low recovery can be a frustrating outcome of an otherwise successful purification.

Potential Cause & Step-by-Step Solution:

  • Excessive Solvent Use: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[2][4]

    • Minimize Solvent: During the initial dissolution, add the hot solvent in small portions until the solid just dissolves.

    • Recover from Mother Liquor: If you suspect a large amount of product remains in the filtrate, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[3]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

    • Pre-heat Apparatus: Pre-heat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[1]

    • Use a Stemless Funnel: A stemless funnel reduces the surface area where crystallization can occur.[1]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

    • Use Ice-Cold Solvent: Always wash the crystals with a minimal amount of ice-cold solvent.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate?

The principle of "like dissolves like" is a good starting point.[6] Given the ester and ether functionalities, solvents of intermediate polarity are often a good choice.

  • Recommended Single Solvents: Ethanol, methanol, or ethyl acetate are often suitable for benzofuran derivatives.[6][10] A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Mixed Solvent Systems: A mixture of a polar solvent like ethanol or methanol with a non-polar solvent like hexane or heptane can be very effective.[11] For ester compounds, diethyl ether-methanol or diethyl ether-petroleum ether mixtures can also be successful.[12]

Solvent Selection Workflow:

A Start: Crude Product B Test Solubility in Various Solvents A->B C Soluble in Cold Solvent? B->C Yes D Insoluble in Hot Solvent? B->D Yes E Soluble Hot, Insoluble Cold? B->E Yes K Unsuitable Solvent C->K G Consider Mixed Solvent System D->G F Select as Primary Solvent E->F J Perform Recrystallization F->J H Choose a 'Good' Solvent (dissolves well) G->H I Choose a 'Poor' Solvent (sparingly soluble) H->I I->J

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Q2: How can I improve the quality of my crystals for analysis like X-ray crystallography?

High-quality crystals suitable for X-ray diffraction require slow, controlled growth.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container. Allowing the solvent to evaporate slowly over several days can yield large, well-defined crystals.

  • Vapor Diffusion: Place a solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which your compound is less soluble. The vapor from the outer solvent will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystal growth.

  • Thermal Cycling: Gently and slowly cycling the temperature of the saturated solution can help to anneal the crystals, improving their internal order.[13]

Q3: What are the likely impurities in a synthesis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate?

Impurities often arise from starting materials or side reactions during the synthesis.[8] Common impurities in benzofuran synthesis can include:

  • Unreacted starting materials (e.g., substituted phenols or alkynes).[14]

  • Byproducts from incomplete cyclization.

  • Products of side reactions such as polymerization or decomposition.

  • For syntheses involving halogenation, di- or poly-halogenated species may be present.[10]

III. Experimental Protocols

Standard Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel and a new flask, and quickly filter the hot solution to remove them.[9]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Recrystallization Process Flow:

A Dissolve Crude Solid in Minimal Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals via Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Purified Crystals F->G

Caption: A step-by-step workflow for a standard recrystallization experiment.

IV. Quantitative Data Summary

ParameterRecommended Solvent(s)Key Considerations
Polarity IntermediateMatches polarity of ester and ether groups.
Boiling Point Relatively LowAllows for easy removal after purification.[1]
Solubility Profile High solubility when hot, low when coldMaximizes recovery of the pure compound.[16]
Common Choices Ethanol, Methanol, Ethyl Acetate, Hexane/Ethyl AcetateProven effective for similar benzofuran structures.[9][10]

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification. Retrieved from Benchchem.

  • Zhanghua. (2024, November 13). Optimizing Crystallization Processes for Higher Yields. Retrieved from Zhanghua - Filter Dryer.

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from Chemistry Teaching Labs - University of York.

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from H.E.L Group.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.

  • DSpace@MIT. (n.d.). Novel continuous crystallization configurations for improved yield, purity and controlled crystal size distribution. Retrieved from DSpace@MIT.

  • (n.d.). Recrystallization1.

  • (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube.

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from Quora.

  • (n.d.). recrystallization-2.doc.pdf.

  • APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. Retrieved from APC.

  • (n.d.). Crystallization Solvents.pdf.

  • (2018, June 26). Crystallization Guide for Optimized Process Development and Design #crystallization. Retrieved from YouTube.

  • (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.

  • (n.d.). RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.

  • Pharmaffiliates. (n.d.). Benzofuran-impurities. Retrieved from Pharmaffiliates.

  • (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.

  • (n.d.). Recrystallization and Crystallization.

  • (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate - C12H12O4 | CSSS00000148039.

  • PubMed. (2012, November 15). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Retrieved from PubMed.

  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate. Retrieved from Benchchem.

  • PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from PMC - NIH.

  • ChemicalBook. (n.d.). 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. Retrieved from ChemicalBook.

  • (n.d.). Compound methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate -....

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from Organic Chemistry Portal.

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from DEA.gov.

  • Sigma-Aldrich. (n.d.). 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate. Retrieved from Sigma-Aldrich.

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from ResearchGate.

Sources

Reducing background noise in Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in fluorescence-based assays. This guide is designed to provide expert-level troubleshooting advice and in-depth scientific context to help you overcome common challenges, particularly the pervasive issue of high background noise. Our goal is to empower you to achieve high-fidelity data with a robust signal-to-noise ratio.

Introduction: The Challenge of Background Fluorescence

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a member of the benzofuran family of heterocyclic compounds, which are known for their intrinsic fluorescent properties and are valuable tools in biological research and drug discovery.[1][2][3] However, like all fluorescence assays, success is contingent on maximizing the specific signal from the probe while minimizing unwanted background noise. High background can mask weak signals, reduce assay sensitivity, and lead to inaccurate data interpretation.[4][5]

This guide addresses the most frequent issues encountered during the use of this compound in a practical, question-and-answer format, grounded in established scientific principles.

Troubleshooting Guide & FAQs

Q1: My fluorescence readings show high background across the entire plate. Where do I even begin to troubleshoot?

This is the most common starting point for assay optimization. A high, uniform background suggests a systemic issue rather than a sample-specific one. The first critical step is to systematically isolate the source of the background noise. We can categorize potential sources into three main areas: the instrument , the reagents/consumables , and the sample itself .[6][7]

The following workflow provides a logical sequence for identifying the primary contributor to your background signal.

G cluster_instrument Instrument Check cluster_reagents Reagent & Consumables Check cluster_sample Sample Check start Start: High Background Detected read_empty Read empty, dry plate start->read_empty instrument_noise Is background high? read_empty->instrument_noise system_issue Source: Instrument Noise (e.g., detector noise, light leak, dirty optics) instrument_noise->system_issue Yes system_ok Instrument background is low instrument_noise->system_ok No read_buffer Read plate with assay buffer/media only system_ok->read_buffer reagent_noise Is background high? read_buffer->reagent_noise reagent_issue Source: Reagents/Consumables (e.g., buffer autofluorescence, contaminated solvent, fluorescent plate) reagent_noise->reagent_issue Yes reagent_ok Reagent background is low reagent_noise->reagent_ok No read_sample_no_probe Read plate with unstained sample (e.g., cells + vehicle) reagent_ok->read_sample_no_probe sample_noise Is background high? read_sample_no_probe->sample_noise sample_issue Source: Sample Autofluorescence (e.g., endogenous fluorophores in cells/tissue, media components like phenol red) sample_noise->sample_issue Yes final_conclusion Background likely from probe interaction. Proceed to probe concentration optimization (Q6). sample_noise->final_conclusion No

Caption: Troubleshooting workflow to isolate the source of high background fluorescence.

Q2: I'm not sure I'm using the correct wavelengths. What are the optimal excitation and emission settings for this benzofuran compound?

While the exact spectral properties can be influenced by the local microenvironment (e.g., solvent polarity, pH), benzofuran derivatives typically absorb in the UV to near-UV range and emit in the blue-to-green region of the spectrum.[1][8] For a related compound, structured absorption was observed with maxima around 355-374 nm, and emission was seen with a maximum near 374 nm and a shoulder at 396 nm.[1][2]

Expert Insight: Never assume published values are optimal for your specific assay conditions. It is imperative to empirically determine the excitation and emission maxima in your assay buffer.

  • Prepare Sample: Prepare a solution of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in your final assay buffer at a concentration expected to give a mid-range signal. A good starting point is 1-10 µM.

  • Excitation Scan: Set the emission monochromator to an estimated emission maximum (e.g., 400 nm). Scan a range of excitation wavelengths (e.g., 300 nm to 380 nm) and record the fluorescence intensity. The wavelength that gives the highest intensity is your optimal excitation wavelength (λex).

  • Emission Scan: Set the excitation monochromator to the optimal λex determined in the previous step. Scan a range of emission wavelengths (e.g., 380 nm to 500 nm). The wavelength with the highest intensity is your optimal emission wavelength (λem).

  • Verification: Confirm these settings provide the best signal-to-noise ratio by running a sample against a buffer-only blank.

Q3: I've run an unstained control, and my cells/tissue are naturally fluorescent. How do I combat sample autofluorescence?

Autofluorescence is intrinsic fluorescence from biological structures and molecules within your sample.[9][10] Common culprits include NADH, riboflavin, collagen, and elastin, which often fluoresce in the blue and green channels, potentially overlapping with the signal from your benzofuran probe.[9][11][12][13]

StrategyMechanismExpert Advice
Use Phenol Red-Free Medium Phenol red is a pH indicator found in many culture media that fluoresces, significantly increasing background.[14]For the final incubation and imaging steps, switch to an optically clear, phenol red-free medium or a balanced salt solution (e.g., HBSS).[15]
Spectral Unmixing If your instrument allows, acquire a spectral signature of an unstained sample. This "autofluorescence signature" can then be computationally subtracted from your experimental samples.This is a powerful technique but requires a spectral detector. Always run an unstained control with every experiment to generate an accurate profile.[4]
Photobleaching Intentionally exposing the sample to high-intensity light can sometimes destroy the endogenous fluorophores responsible for autofluorescence more rapidly than your probe.[16]This is a delicate balance, as you risk photobleaching your probe as well.[17][18] Test this on a control sample first. Expose the sample for a set duration before adding the benzofuran probe.[16][19]
Wavelength Selection If possible, shift detection to longer wavelengths (red or far-red) where autofluorescence is typically lower.While you are constrained by the properties of the benzofuran compound, ensure you are using narrow-bandpass filters to exclude as much off-target light as possible.[9][15]
Q4: My signal is strong initially but fades quickly during measurement. What causes this and how can I fix it?

This phenomenon is called photobleaching , the light-induced, irreversible destruction of a fluorophore.[16][20] When a fluorophore is in its excited state after absorbing a photon, it is more susceptible to chemical reactions that render it non-fluorescent.[16][17]

  • Reduce Excitation Intensity: Use the lowest possible light source intensity that still provides a detectable signal. Neutral density filters are excellent for this purpose.[16][17]

  • Minimize Exposure Time: Limit the time the sample is exposed to excitation light. Use the instrument's fastest shutter speed and acquire images only when necessary.[16][20]

  • Use Antifade Reagents: For fixed-cell imaging, incorporate an antifade mounting medium. These reagents often contain free-radical scavengers that protect the fluorophore from photodamage.

  • Create a Photobleaching Curve: If quantitative analysis is critical, you must account for signal loss. Measure the fluorescence of a sample at multiple time points to create a decay curve. This allows you to normalize your data and compare samples imaged at different times.[18][20]

Q5: I've noticed that if I increase the concentration of my benzofuran probe, the signal unexpectedly decreases. Why is this happening?

This counterintuitive result is a classic sign of the Inner Filter Effect (IFE) .[21][22] IFE is not a quenching process but rather an artifact caused by excessive absorption of light by the sample. It occurs in two forms:

  • Primary IFE: The high concentration of the probe at the surface of the well absorbs so much of the excitation light that very little light penetrates the full depth of the sample. This means fluorophores in the center of the light path are not efficiently excited.[21][23][24]

  • Secondary IFE: If the excitation and emission spectra of the benzofuran compound overlap, light emitted by one molecule can be re-absorbed by a neighboring molecule before it reaches the detector. This is more pronounced with compounds that have a small Stokes shift.[23][24][25]

G cluster_low Optimal Concentration cluster_high High Concentration (Inner Filter Effect) l_source Excitation Light l_sample Sample l_source->l_sample Penetrates fully l_detector Detector l_sample->l_detector Emitted light detected h_source Excitation Light h_sample Sample h_source->h_sample Attenuated by surface molecules h_detector Detector h_sample->h_detector Reduced emitted light detected

Caption: The Inner Filter Effect at high fluorophore concentrations.

The solution is to work at a lower probe concentration where fluorescence intensity is linearly proportional to concentration.

  • Prepare Serial Dilutions: Create a series of dilutions of your Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate stock solution in your assay buffer. A good range to test would be from 0.01 µM to 50 µM.

  • Measure Fluorescence: Add each concentration to the wells of a microplate and measure the fluorescence intensity using your optimized wavelength settings.

  • Measure Absorbance: Using a spectrophotometer or plate reader with absorbance capabilities, measure the absorbance of each dilution at your optimal excitation wavelength (λex). As a rule of thumb, to avoid significant IFE, the absorbance at the excitation wavelength should be less than 0.1.[23]

  • Plot and Analyze: Plot the fluorescence intensity versus concentration. Identify the linear range of the curve. The optimal working concentration should fall well within this linear range, balancing a strong signal with minimal IFE.

Summary of Best Practices

ParameterRecommendationRationale
Plate Choice Use black, opaque-walled microplates. If imaging, use glass-bottom or imaging-grade polymer plates.Reduces well-to-well crosstalk and background from fluorescent plastics.[7]
Washing Steps After incubation with the probe, perform 2-3 gentle washes with assay buffer.Thoroughly removes unbound probe, a major source of background.[5][14][15]
Reagent Preparation Prepare solutions fresh and filter if necessary. Store stock solutions appropriately (protected from light, at the correct temperature).Prevents probe degradation or aggregation, which can alter fluorescent properties and increase background.
Instrument Settings Optimize detector gain/voltage. Use the narrowest appropriate emission filter.Maximizes signal detection while minimizing the collection of stray light and background noise.[26]
Controls Always include the following controls in your assay plate: 1. Buffer/Media Only (Blank) 2. Unstained Sample (Autofluorescence Control) 3. Positive and Negative Biological ControlsEssential for data normalization, identifying sources of background, and validating assay performance.[11][12]

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2021, July 13).
  • News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
  • ResearchGate. (2014, October 27). What is the inner filter effect in fluorescence spectroscopy quenching?
  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
  • Virtual Labs. Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects.
  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy.
  • AustinBlanco.com. (2011, March 29). Determining background sources in fluorescence.
  • Thermo Fisher Scientific. Background in Fluorescence Imaging.
  • PubMed. (2011, November 15). Fluorescence Properties and Dipole Moments of Novel Fused Thienobenzofurans. Solvent and Structural Effects.
  • Benchchem. Troubleshooting high background fluorescence in the CAA-0225 assay.
  • Cytometry. Noise | CYM.
  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • AIP Publishing. (2018, May 8). Solvent influence on the photophysical properties of 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde.
  • ACS Publications. (2018, December 27).
  • Thermo Fisher Scientific. Background in Fluorescence Imaging.
  • AIP Publishing. (2020, June 26). Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect.
  • NanoString. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
  • ACS Publications.
  • SciSpace. The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence.
  • Mabtech. (2023, December 13). 7 common errors in FluoroSpot and how to avoid them.
  • ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...
  • Oxford Gene Technology. How do I reduce high background in my FISH assay?
  • AAT Bioquest. (2023, March 30).
  • ACS Publications. (2018, December 18).
  • Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
  • Beckman Coulter. Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis.
  • Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
  • MURAL. Automatic quality assessment for fluorescence microscopy images.
  • ResearchGate. (2020, June 29). (PDF) Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect.
  • PMC. (2025, September 24). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines.
  • PubChem.
  • Acta Poloniae Pharmaceutica.
  • PubMed. (2012, November 15). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.

Sources

Ideal storage conditions to maximize Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. Here you will find frequently asked questions and troubleshooting guides to address common challenges encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate?

For optimal stability, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, a solid at room temperature, should be stored in a cool, dry, and dark place.[1][2] A controlled room temperature between 20°C and 25°C is generally recommended. To prevent degradation from atmospheric moisture and oxygen, it is best to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.

Q2: How sensitive is this compound to light?

Benzofuran derivatives can be susceptible to photodegradation.[3][4] Therefore, it is crucial to protect Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate from light by storing it in an amber or opaque container. If the compound needs to be handled outside of its container, it should be done in a subdued light environment to the extent possible.

Q3: What are the primary degradation pathways for this molecule?

The main potential degradation pathways for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate are hydrolysis of the methyl ester group and oxidation of the benzofuran ring.

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by the presence of water, and the rate can be accelerated by acidic or basic conditions.

  • Oxidation: The benzofuran ring system can be susceptible to oxidation, potentially leading to the formation of epoxides and subsequent ring-opened products.[5][6][7][8] This can be initiated by atmospheric oxygen, especially in the presence of light or certain metal catalysts.

Q4: Can I store the compound in a solution?

If you need to store the compound in a solution, it is critical to use a dry, aprotic solvent. Solvents should be of high purity and free from water and peroxides. It is advisable to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C) and protected from light.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, helping you to identify potential causes and implement corrective actions.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound leading to lower potency or the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your current stock of the compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere).

    • Check for Contaminants: If the compound is stored in a shared refrigerator or freezer, ensure there are no volatile acids or bases nearby that could create a degrading microenvironment.

Issue 2: Appearance of new peaks in my analytical chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Degradants: Use techniques like LC-MS or GC-MS to determine the mass of the new peaks. A mass corresponding to the hydrolyzed carboxylic acid is a strong indicator of moisture-related degradation.

    • NMR Spectroscopy: For a more detailed structural elucidation of the degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[10][11][12][13]

    • Implement Stricter Storage: If hydrolysis is confirmed, dry the compound under vacuum (if thermally stable) and store it in a desiccator over a strong drying agent, under an inert atmosphere.

Issue 3: The solid compound has changed in color or appearance.

  • Possible Cause: This could be a sign of significant degradation, possibly due to oxidation or exposure to light.

  • Troubleshooting Steps:

    • Do Not Use: If the physical appearance has changed, it is recommended not to use the compound for critical experiments.

    • Analyze a Small Sample: If you need to investigate the cause, a small sample can be analyzed by the methods mentioned above to identify the impurities.

    • Procure a New Batch: For reliable and reproducible results, it is best to obtain a fresh, high-purity batch of the compound.

Ideal Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature (20-25°C)Prevents thermal degradation. While stable at elevated temperatures for short periods, long-term storage at room temperature is a safe practice.[14]
Humidity Dry Environment / DesiccatorMinimizes the risk of hydrolysis of the methyl ester.[2]
Light In the Dark (Amber Vial/Opaque Container)Protects against photodegradation of the benzofuran ring system.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the benzofuran moiety.
Container Tightly Sealed, Chemically Inert MaterialPrevents exposure to atmospheric moisture and contaminants.

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow Troubleshooting Workflow for Compound Stability A Inconsistent Experimental Results or Unexpected Analytical Profile B Assess Purity (HPLC, GC-MS) A->B C Purity within Specification? B->C D Proceed with Experiment C->D Yes E Identify Degradation Products (LC-MS, NMR) C->E No F Review Storage & Handling Procedures E->F G Evidence of Hydrolysis? F->G H Implement Strict Moisture Control: - Desiccator - Inert Atmosphere G->H Yes I Evidence of Oxidation/Photodegradation? G->I No L Procure New, High-Purity Compound H->L J Enhance Protection from Light & Air: - Amber Vials - Inert Gas Blanket I->J Yes K Consider Other Contamination Sources I->K No J->L K->L

Caption: A decision tree for troubleshooting stability issues with Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

References

  • Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. (2025). Renewable and Sustainable Energy Reviews. [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020). Catalysts. [Link]

  • Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. (1993). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Characterization of fatty-acid methyl -esters by thermal analysis. (2026). ResearchGate. [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020). R Discovery. [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2025). ResearchGate. [Link]

  • Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. (n.d.). Science Publications. [Link]

  • (PDF) Detailed mechanism of dibenzofuran oxidation. (2015). ResearchGate. [Link]

  • Improvement in Low-Temperature Properties of Fatty Acid Methyl Esters. (2022). Molecules. [Link]

  • Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. (1998). Applied and Environmental Microbiology. [Link]

  • (PDF) Photochemical degradation of di- and octachlorodibenzofuran. (2026). ResearchGate. [Link]

  • A Study of the Photodegradation Carbofuran and its Metabolites in Paddy Water. (2023). Journal of Experimental Biology and Agricultural Sciences. [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018). Applied Sciences. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. [Link]

  • Photochemical Dimerization of Benzofuran Derivatives. (1973). J.C.S. Chem. Comm.. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2025). ResearchGate. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. (n.d.). Chemspace. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. (2009). Semantic Scholar. [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025). The Journal of Organic Chemistry. [Link]

  • (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet Methyl Paraben. (2022). Redox. [Link]

  • Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. (2021). Agronomy Research. [Link]

Sources

Resolving co-elution problems for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Guide for Chromatographic Analysis

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. As Senior Application Scientists, we have compiled this guide to provide in-depth, field-proven insights to help you resolve common issues, particularly those related to peak co-elution.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate and why is its chromatographic purity important?

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative. Benzofurans are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, making them significant in drug discovery and development.[1][2] Accurate and reliable analytical methods are essential for quantifying this compound and its impurities in various matrices, from reaction monitoring to final product quality control.[3] Co-elution can mask the presence of impurities or lead to inaccurate quantification, compromising research and development outcomes.

Table 1: Physicochemical Properties of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₁₂O₄[4][5]
Molecular Weight 220.22 g/mol [5]
Predicted XlogP 2.8[4]
CAS Number 20037-18-7[5]

XlogP is a measure of hydrophobicity. A value of 2.8 suggests moderate non-polarity, making the compound well-suited for reversed-phase HPLC.

Q2: What is co-elution and why is it a problem?

Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[6] This is a significant issue because it prevents accurate quantification and identification of the individual components.[7] A resolution value (Rs) of greater than 1.5 is the general standard for baseline separation, ensuring that the quantification of one peak is not affected by the presence of another.[8]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving co-elution issues. The most effective strategies involve modifying parameters that influence chromatographic selectivity (α), which describes the ability of the system to distinguish between analytes.[9]

Initial Troubleshooting Workflow

Before making extensive changes to your method, it's crucial to follow a logical troubleshooting sequence. The following diagram outlines a recommended workflow for addressing co-elution problems.

G cluster_0 Start: Co-elution Observed cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Selection cluster_3 Phase 3: System & Operational Parameters cluster_4 Resolution Start Problem: Co-eluting Peaks (Rs < 1.5) MP_Optimize Q3: Can I resolve the peaks by adjusting the mobile phase? Start->MP_Optimize MP_Gradient Optimize Gradient Slope MP_Optimize->MP_Gradient Yes SP_Optimize Q4: Is a different column chemistry needed? MP_Optimize->SP_Optimize No MP_Solvent Change Organic Modifier (e.g., ACN to MeOH) MP_Gradient->MP_Solvent MP_pH Adjust pH / Buffer Strength MP_Solvent->MP_pH MP_pH->SP_Optimize Still unresolved SP_Select Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, Cyano) SP_Optimize->SP_Select Yes OP_Optimize Q5: Can operational parameters be fine-tuned? SP_Optimize->OP_Optimize No SP_Select->OP_Optimize Still unresolved OP_Temp Adjust Column Temperature OP_Optimize->OP_Temp Yes OP_Flow Decrease Flow Rate OP_Temp->OP_Flow End Resolution Achieved (Rs >= 1.5) OP_Flow->End Resolution Improved

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Q3: My target compound is co-eluting with an unknown impurity. How can I improve the separation by modifying the mobile phase?

The mobile phase is often the first and most powerful parameter to adjust for improving resolution.[10][11] Changes in mobile phase composition directly impact the selectivity (α) of the separation.[12]

Answer & Troubleshooting Steps:

1. Optimize the Elution Gradient: For complex samples containing compounds with a range of polarities, a gradient elution is typically more effective than an isocratic one.[13][14] A shallow gradient provides more time for closely eluting compounds to separate.

  • Action: If your peaks of interest are eluting very close together, decrease the gradient slope in that region of the chromatogram. For example, if co-elution occurs where the mobile phase is 60% acetonitrile, modify the gradient to ramp more slowly from 55% to 65%.[8]

  • Causality: A slower increase in the strong solvent (organic modifier) concentration lowers the speed at which analytes travel through the column, allowing for more interaction time with the stationary phase and thus better separation.

2. Change the Organic Modifier: The choice of organic solvent can dramatically alter selectivity.[15] Acetonitrile and methanol are the most common solvents in reversed-phase HPLC, but they interact with analytes and the stationary phase differently.

  • Action: If you are using acetonitrile, switch to methanol (or vice versa) and re-optimize the gradient.[8]

  • Causality: Acetonitrile and methanol belong to different solvent selectivity groups. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. These differences in intermolecular forces can change the elution order of compounds, potentially resolving a co-elution.[16]

Table 2: Properties of Common Reversed-Phase Solvents

SolventPolarity IndexUV Cutoff (nm)Elution StrengthSelectivity Group
Water10.2~190Weakest-
Methanol5.1205IntermediateII
Acetonitrile5.8190StrongVI
Tetrahydrofuran (THF)4.0212StrongestIII

Data compiled from various chromatography resources.

3. Adjust Mobile Phase pH: For ionizable compounds, pH is a critical parameter. The benzofuran structure itself is not strongly acidic or basic, but potential impurities, such as unreacted starting materials (e.g., carboxylic acids), may be ionizable.[17]

  • Action: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of the mobile phase.[8] This ensures that acidic impurities are in their neutral, more retained form, which can improve peak shape and alter retention time.

  • Causality: The ionization state of a molecule significantly affects its polarity and, therefore, its retention in reversed-phase HPLC. By suppressing the ionization of acidic or basic functional groups, you can increase their hydrophobicity, leading to longer retention and potentially resolving co-elution.[11]

Q4: I've tried optimizing the mobile phase, but the peaks are still not resolved. Should I change my HPLC column?

Yes, if mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[10] A different stationary phase provides an alternative chemical environment and can offer completely different selectivity.[18]

Answer & Troubleshooting Steps:

1. Switch to a Different Bonded Phase Chemistry: Not all C18 columns are the same, but switching to a fundamentally different chemistry often yields better results than trying another manufacturer's C18.[10]

  • Action: If you are using a standard C18 column, consider a Phenyl-Hexyl or a Cyano (CN) phase column.

  • Causality:

    • C18 (Octadecylsilane): Separates primarily based on hydrophobic (van der Waals) interactions. It is a good choice for non-polar to moderately polar compounds like Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

    • Phenyl-Hexyl: Offers alternative selectivity due to π-π interactions with aromatic compounds. This can be highly effective for separating compounds with aromatic rings, like benzofuran derivatives and many of their potential impurities.

    • Cyano (CN): Provides different selectivity based on dipole-dipole interactions. It is less hydrophobic than C18 and can be used in both reversed-phase and normal-phase modes.

2. Consider Columns with Smaller Particles or Core-Shell Technology: These columns provide higher efficiency (a larger number of theoretical plates, N), which results in sharper, narrower peaks.[8]

  • Action: Switch from a column with 5 µm particles to one with 3 µm or sub-2 µm particles, or a core-shell particle column.

  • Causality: According to the resolution equation, resolution is proportional to the square root of the efficiency (N). Higher efficiency leads to narrower peaks, meaning two closely eluting peaks are more likely to be resolved at the baseline.[10]

Caption: The Resolution Equation, highlighting the three key factors.

Q5: Can I improve resolution by changing the temperature or flow rate?

Yes, these operational parameters can be used for fine-tuning a separation, although they generally have a less dramatic impact on selectivity than mobile or stationary phase changes.[6]

Answer & Troubleshooting Steps:

1. Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.

  • Action: Try decreasing the column temperature (e.g., from 40°C to 30°C). In some cases, increasing the temperature might help.[10]

  • Causality: Lowering the temperature generally increases the viscosity of the mobile phase, which can lead to longer retention times and sometimes improved resolution.[6][19] Conversely, increasing temperature reduces viscosity, leading to sharper peaks and shorter run times, but can sometimes decrease resolution if it causes retention times to become too short.[10] It can also subtly change selectivity, occasionally resolving stubborn peaks.

2. Decrease the Flow Rate: The flow rate of the mobile phase influences the time available for interactions between the analytes and the stationary phase.

  • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Causality: A lower flow rate increases the residence time of the analytes on the column, allowing more time for equilibrium between the mobile and stationary phases to be established.[6] This often leads to higher efficiency and better resolution, especially for complex separations, at the cost of a longer analysis time.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Screening

This protocol outlines a methodical approach to test different organic modifiers to resolve co-eluting peaks.

1. System Preparation:

  • Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Prepare Mobile Phase B1: Acetonitrile.

  • Prepare Mobile Phase B2: Methanol.

  • Set flow rate to 1.0 mL/min and column temperature to 30°C.

  • Set UV detection at an appropriate wavelength for your compound.

2. Initial Scouting Gradient (Acetonitrile):

  • Run a broad "scouting" gradient to determine the elution window.

  • Example Gradient: 5% to 95% B1 in 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[8]

3. Focused Gradient (Acetonitrile):

  • Based on the scouting run, design a shallower gradient around the elution time of your target compound.

  • Example: If the target elutes at 10 minutes (approx. 60% B1), design a gradient like: 40% to 70% B1 over 20 minutes.

4. Repeat with Methanol:

  • Thoroughly flush the HPLC system to remove all traces of acetonitrile.

  • Repeat steps 2 and 3 using Methanol (B2) as the organic modifier.

5. Compare Chromatograms:

  • Analyze the resolution (Rs) between the target peak and the co-eluting impurity in both the optimized acetonitrile and methanol methods. A significant change in the relative retention times indicates a change in selectivity, which is the desired outcome.[10]

References
  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 31(4). Available at: [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1093-1102. Available at: [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Microgram Journal, 9(1). Available at: [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2025). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules. Available at: [Link]

  • ACS Publications. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry. Available at: [Link]

  • YMC. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. Available at: [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage Blog. Available at: [Link]

  • Chemspace. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. Available at: [Link]

  • PubMed. (1994). Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. Clinical Chemistry, 40(2), 216-20. Available at: [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. Available at: [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Available at: [Link]

  • ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Available at: [Link]

  • LCGC International. (2026). Stationary Phase Selectivity: The Chemistry Behind the Separation. Available at: [Link]

  • ACS Publications. (2025). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. The Journal of Physical Chemistry B. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. PMC. Available at: [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]

  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1093-1102. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • ResearchGate. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

  • IJARSCT. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Available at: [Link]

  • Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Available at: [Link]

  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). Influence of Mobile Phase Composition on Retention Factors in Different HPLC Systems with Chemically Bonded Stationary Phases. Available at: [Link]

  • Chromatography Blog. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Benzofuran Derivatives: Evaluating Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the novel compound, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, with established, standard benzofuran derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of properties. Instead, it offers a framework for predictive analysis based on well-established Structure-Activity Relationships (SAR) and provides detailed, actionable protocols for experimental validation. Our objective is to explain the causality behind experimental design, ensuring that every protocol is a self-validating system for rigorous scientific inquiry.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are ubiquitous in nature and have been synthesized for a wide array of pharmacological applications.[3][4][5] The rigid, aromatic structure of the benzofuran nucleus serves as an excellent scaffold, allowing for substitutions at various positions to modulate biological activity. This versatility has led to the development of numerous drugs and lead compounds with applications including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4][6][7]

The biological significance of this scaffold is exemplified by well-known drugs like Amiodarone, an antiarrhythmic agent, and Bufuralol, a β-adrenergic blocker.[6] The continued interest in benzofurans stems from their proven track record and the vast, yet-to-be-explored chemical space they offer for designing next-generation therapeutics.[2]

Analysis of the Target Molecule: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

We now turn our focus to the specific molecule under consideration, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (henceforth referred to as MMBFC ).

Chemical Structure:

  • IUPAC Name: Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

  • Molecular Formula: C₁₂H₁₂O₄[8]

  • Core Scaffold: Benzofuran

  • Key Substituents:

    • C2-position: Methyl carboxylate (-COOCH₃)

    • C3-position: Methyl (-CH₃)

    • C5-position: Methoxy (-OCH₃)

Predicted Biological Profile based on Structure-Activity Relationships (SAR)

While direct experimental data for MMBFC is not extensively available in peer-reviewed literature, we can formulate a strong hypothesis about its potential biological activities by dissecting its structure and comparing it to established SAR principles for the benzofuran class.

  • Anticancer Potential: The presence of an ester group at the C-2 position is a critical determinant for cytotoxic activity in many benzofuran series.[3][6] This feature is shared by MMBFC. The 5-methoxy group's influence is more variable; however, methoxy-substituted benzofurans have demonstrated significant antiproliferative effects. For instance, a benzofuran derivative with a 6-methoxy group showed potent activity against multiple cancer cell lines.[9] Therefore, it is reasonable to predict that MMBFC possesses cytotoxic properties worthy of investigation.

  • Antimicrobial Activity: Halogenation, particularly at the C5 and C7 positions, is strongly correlated with enhanced antimicrobial and antifungal activity in benzofuran derivatives.[10][11] MMBFC lacks a halogen, which may suggest a more moderate antimicrobial profile compared to its halogenated counterparts. However, other substitutions can still confer activity. The overall lipophilicity and electronic properties endowed by the methyl and methoxy groups will ultimately determine its ability to penetrate microbial cell walls and interact with molecular targets.

  • Anti-inflammatory and Antioxidant Activity: Methoxy groups on the benzene ring of the benzofuran scaffold are often associated with potent anti-inflammatory and antioxidant effects.[12] For example, novel benzofuran derivatives have shown neuroprotective and antioxidant activity, preventing cellular damage from oxidative stress.[13] The 5-methoxy group in MMBFC is a promising feature that suggests potential for mitigating inflammatory pathways and scavenging reactive oxygen species (ROS).

The diagram below illustrates the logical relationships between substitutions on the benzofuran core and their associated biological activities, providing a framework for understanding MMBFC's potential.

Core Benzofuran Core C2 C2-Position -Ester / -Carboxamide Core->C2 C3 C3-Position -Methyl / -Aryl Core->C3 C5 C5-Position -Methoxy / -Halogen Core->C5 C7 C7-Position -Halogen Core->C7 AntiCancer Anticancer Activity C2->AntiCancer Crucial for Cytotoxicity C5->AntiCancer Modulates Potency AntiMicrobial Antimicrobial Activity C5->AntiMicrobial Halogens Enhance Activity AntiInflammatory Anti-inflammatory & Antioxidant C5->AntiInflammatory Methoxy Groups Favorable C7->AntiMicrobial Halogens Enhance Activity cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays A Synthesized & Purified MMBFC Compound B Anticancer Screen (MTT Assay vs. Cancer Cell Lines e.g., A549, HepG2, HCT116) A->B C Antimicrobial Screen (Broth Microdilution vs. Bacteria/Fungi e.g., S. aureus, E. coli, C. albicans) A->C D Anti-inflammatory Screen (NO Inhibition Assay vs. LPS-stimulated Macrophages) A->D E Determine IC₅₀ / MIC B->E C->E D->E F Apoptosis Assays (Annexin V / Caspase-Glo) E->F If Anticancer activity is high G ROS Scavenging Assay (DPPH / ABTS) E->G If Anti-inflammatory activity is high H Lead Compound Identification F->H G->H

Sources

A Comparative Guide to the Validation of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate as a Cyclin-Dependent Kinase 2 (CDK2) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel small molecule inhibitors targeting key regulatory enzymes remains a cornerstone of therapeutic advancement. Among the myriad of molecular scaffolds, the benzofuran nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent enzyme inhibition. This guide provides an in-depth technical comparison of a specific benzofuran derivative, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, with established inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated target in cancer therapy.

This document is designed to equip researchers with the necessary framework to validate the potential of this compound, offering objective comparisons, supporting experimental data, and detailed protocols to facilitate independent verification and further investigation.

Introduction to the Compound of Interest and Rationale for CDK2 Inhibition

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a small molecule belonging to the benzofuran class of heterocyclic compounds. While direct enzymatic inhibition data for this specific molecule is not extensively published, the broader family of benzofuran derivatives has shown significant promise as inhibitors of various protein kinases.[1][2][3] Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Cyclin-Dependent Kinase 2 (CDK2) plays an essential role in the G1/S phase transition of the cell cycle.[4] Its aberrant activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[5] Several benzofuran-based compounds have been reported to exhibit inhibitory activity against CDKs, including CDK2, suggesting that Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate may also possess similar activity.[1][3] This guide, therefore, focuses on the validation of this compound as a potential CDK2 inhibitor.

For a robust and objective assessment, we will compare the hypothetical inhibitory profile of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate against two well-characterized, clinically relevant CDK2 inhibitors: Roscovitine (Seliciclib) and Milciclib .

  • Roscovitine (Seliciclib) is a purine analog that acts as a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK7.[6][7] It competes with ATP for the binding site on the kinase and is a widely used tool in cell biology research and has been evaluated in clinical trials for various cancers.[6][8]

  • Milciclib is an orally bioavailable, ATP-competitive inhibitor with potent activity against CDK2, as well as other CDKs and Tropomyosin receptor kinase (TRK).[9][10][11] It has demonstrated antitumor activity in preclinical and clinical studies.[12][13]

Comparative Analysis of Inhibitory Potency

The primary metric for evaluating an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides the reported IC50 values for the comparator compounds against CDK2 and other relevant kinases to establish a benchmark for the validation of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

CompoundTarget KinaseIC50 (nM)Reference(s)
Roscovitine (Seliciclib) CDK2/cyclin A~700[6]
CDK1/cyclin B~700[6]
CDK5/p25~200[6]
CDK7/cyclin H~700[6]
CDK9/cyclin T~700[6]
Milciclib CDK2/cyclin A45[11]
CDK1/cyclin B398[11]
CDK4/cyclin D1160[11]
CDK7/cyclin H150[11]
TRKA53[11]
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CDK2/cyclin ATo be determined

Selectivity Profiling: A Critical Step in Validation

A crucial aspect of characterizing any new inhibitor is to determine its selectivity. An ideal inhibitor will potently inhibit the target enzyme while having minimal effect on other related enzymes, thereby reducing the potential for off-target effects and associated toxicities. For a putative CDK2 inhibitor, it is essential to profile its activity against other members of the CDK family, such as CDK1, CDK4, CDK6, CDK7, and CDK9.[14][15]

The data for Roscovitine and Milciclib in the table above already provide an initial selectivity profile. For instance, Roscovitine shows broad activity against several CDKs, while Milciclib also inhibits other kinases like TRKA.[6][11] A comprehensive validation of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate would involve screening it against a panel of kinases to establish its selectivity profile. This can be achieved using commercially available kinase profiling services or by setting up individual assays for key off-target kinases. The goal is to identify a "selectivity window" where the compound is significantly more potent against CDK2 than other kinases.

Experimental Protocol: In-Vitro CDK2 Inhibition Assay

To experimentally determine the IC50 value of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate against CDK2, a robust and reproducible assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][16]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out, resulting in the conversion of ATP to ADP. In the second step, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.[16]

Step-by-Step Methodology

Materials and Reagents:

  • Recombinant human CDK2/Cyclin A2 enzyme complex

  • Suitable peptide substrate for CDK2 (e.g., Histone H1)

  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (from a commercial source like Enamine)[17]

  • Roscovitine and Milciclib (as positive controls)

  • ADP-Glo™ Kinase Assay Kit (Promega)[4]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate and the control inhibitors in 100% DMSO.

    • Perform a serial dilution of the compounds in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted compounds or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the CDK2/Cyclin A2 enzyme and the peptide substrate (prepared in kinase buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for CDK2) to each well. The final reaction volume will be 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow and Underlying Biology

To better conceptualize the validation process and the biological context, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Signal Detection cluster_4 Data Analysis stock Stock Solution (in DMSO) serial_dilution Serial Dilution (in Kinase Buffer) stock->serial_dilution add_compound Add Compound/ Vehicle serial_dilution->add_compound add_enzyme_substrate Add Enzyme/ Substrate Mix add_compound->add_enzyme_substrate pre_incubation Pre-incubation (15 min) add_enzyme_substrate->pre_incubation add_atp Add ATP (Initiate Reaction) pre_incubation->add_atp incubation Incubation (60 min) add_atp->incubation add_adp_glo Add ADP-Glo™ Reagent incubation->add_adp_glo incubation_1 Incubation (40 min) add_adp_glo->incubation_1 add_detection_reagent Add Detection Reagent incubation_1->add_detection_reagent incubation_2 Incubation (30-60 min) add_detection_reagent->incubation_2 read_luminescence Read Luminescence incubation_2->read_luminescence calc_inhibition % Inhibition Calculation read_luminescence->calc_inhibition dose_response Dose-Response Curve calc_inhibition->dose_response ic50 IC50 Determination dose_response->ic50

Caption: Workflow for the in-vitro validation of a kinase inhibitor using the ADP-Glo™ assay.

G cluster_0 G1 Phase cluster_1 S Phase cluster_2 G1/S Transition Control CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F releases DNA_Replication DNA Replication E2F->DNA_Replication activates transcription of S-phase genes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRB further phosphorylates Inhibitor Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified signaling pathway of the G1/S cell cycle transition and the inhibitory action of a putative CDK2 inhibitor.

Conclusion and Future Directions

The validation of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate as a CDK2 inhibitor holds the potential to introduce a novel chemical scaffold to the arsenal of anticancer drug candidates. This guide provides a comprehensive framework for its initial evaluation, from a comparative analysis with known inhibitors to a detailed experimental protocol for determining its inhibitory potency.

Successful validation, characterized by a potent IC50 value against CDK2 and a favorable selectivity profile, would warrant further investigation. Subsequent steps would include cell-based assays to confirm its activity in a cellular context, followed by more extensive preclinical studies to evaluate its efficacy and safety in in-vivo models. The journey from a promising compound to a therapeutic agent is long and arduous, but rigorous and systematic validation, as outlined in this guide, is the critical first step.

References

  • Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. [Link]

  • Roscovitine in cancer and other diseases. [Link]

  • Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]

  • CDK protein kinase inhibition by the ADP-Glo Assay from US Patent US20250084095: "Aminopyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors". [Link]

  • Seliciclib - Wikipedia. [Link]

  • Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. [Link]

  • The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer. [Link]

  • Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes. [Link]

  • (butylcarbamoyl)methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate - C17H21NO5 | CSSS00025841175 - Chemspace. [Link]

  • Roscovitine, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • ETHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. [Link]

  • The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. [Link]

  • Multi-omics pan-cancer profiling of CDK2 and in silico identification of plant-derived inhibitors using machine learning approaches. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. [Link]

  • Full article: Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. [Link]

  • US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google P
  • Milciclib maleate - Drug Targets, Indications, Patents - Synapse. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]

  • MILCICLIB - Inxight Drugs. [Link]

  • Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. [Link]

Sources

Comparative In Vivo Efficacy of Benzofuran Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various benzofuran derivatives across different therapeutic areas. While direct in vivo data for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is not publicly available, this document synthesizes findings from structurally related benzofurans to offer valuable insights for preclinical research and development. The information presented is supported by experimental data from animal models, providing a data-driven overview of their therapeutic potential and underlying mechanisms of action.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran core is a recurring motif in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] This heterocyclic system has garnered significant attention from medicinal chemists due to its demonstrated therapeutic potential, which includes anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties.[1][2][3][4] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents.[1]

Comparative In Vivo Efficacy in Inflammation Models

Several studies have highlighted the potential of benzofuran derivatives as potent anti-inflammatory agents. A common preclinical model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents.

A study on a benzofuranone derivative, designated BF1, demonstrated significant dose-dependent inhibition of paw edema in mice.[5] The efficacy of BF1 was comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Table 1: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1 in a Carrageenan-Induced Paw Edema Model in Mice [5]

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4 hours
Vehicle Control-0
BF11045.2
BF13068.5
BF110085.1
Indomethacin (Standard)1075.3

In another study, iodobenzofuran derivatives were evaluated for their anti-inflammatory potential.[6][7] Notably, compounds 2b and 2c from this series exhibited potent anti-inflammatory activity, surpassing the efficacy of the reference drug, diclofenac.[6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the essential steps for evaluating the in vivo anti-inflammatory activity of a test compound.

Objective: To assess the acute anti-inflammatory effect of a benzofuran derivative. Animal Model: Male Swiss mice (25-30 g). Procedure:

  • Animals are fasted for 12 hours with free access to water before the experiment.

  • The test compound (e.g., BF1) or vehicle is administered orally (p.o.).

  • One hour after treatment, 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_0 Pre-Treatment cluster_1 Induction of Inflammation cluster_2 Data Collection & Analysis Fasting 12h Fasting Dosing Oral Administration of Compound/Vehicle Fasting->Dosing Carrageenan Sub-plantar Injection of Carrageenan Dosing->Carrageenan Measurement Paw Volume Measurement (1, 2, 3, 4h) Carrageenan->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Caption: Experimental workflow for the carrageenan-induced paw edema model.

The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) pathway.[6][7]

Comparative In Vivo Efficacy in Cancer Models

The anticancer potential of benzofuran derivatives has been extensively investigated.[2][3] In vivo evaluation is a critical step in validating the therapeutic efficacy of these compounds. A commonly used model is the murine xenograft model, where human cancer cells are implanted into immunocompromised mice.

A study on a benzofuran piperazine derivative, 1.19 , demonstrated significant tumor growth inhibition in a murine xenograft model of human breast cancer (MDA-MB-231).[5]

Table 2: In Vivo Anticancer Efficacy of Benzofuran Piperazine Derivative 1.19 in an MDA-MB-231 Xenograft Model [5]

Treatment GroupDose (mg/kg, i.p.)Tumor Growth Inhibition (%) at Day 21
Vehicle Control-0
Derivative 1.195058.7
Doxorubicin (Standard)572.4
Experimental Protocol: Murine Xenograft Model

This protocol details the methodology for assessing the in vivo antitumor efficacy of a test compound.

Objective: To evaluate the in vivo antitumor activity of a benzofuran derivative. Animal Model: Female athymic nude mice (6-8 weeks old). Procedure:

  • Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are randomized into treatment and control groups.

  • The test compound (e.g., Derivative 1.19), vehicle, or a standard anticancer drug (e.g., doxorubicin) is administered intraperitoneally (i.p.) at a specified dosing schedule (e.g., every three days).

  • Tumor volume and body weight are measured regularly (e.g., twice a week).

  • After a predetermined treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.

G cluster_0 Tumor Implantation & Growth cluster_1 Treatment Phase cluster_2 Data Collection & Endpoint Implantation Subcutaneous Injection of Cancer Cells Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization of Mice Growth->Randomization Treatment i.p. Administration of Compound/Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint Analysis Calculate % Tumor Growth Inhibition Endpoint->Analysis

Sources

Benchmarking Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate against commercial reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate: A Privileged Scaffold for Targeted Drug Discovery

As a Senior Application Scientist, I frequently evaluate the synthetic utility and biological baseline of various chemical building blocks. Benzofurans represent a privileged class of pharmacophores deeply embedded in medicinal chemistry, forming the core of established drugs like amiodarone and vilazodone, as well as numerous investigational agents[1].

When designing high-throughput screening libraries, the choice of the starting scaffold dictates the physicochemical trajectory of the entire library. Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS: 20037-18-7) is a highly specialized building block. The strategic placement of a 5-methoxy group increases the electron density of the benzofuran ring via resonance, enhancing its capacity to act as a hydrogen bond acceptor in kinase hinge regions[2]. Concurrently, the 3-methyl substitution provides critical lipophilic contacts necessary for anchoring the molecule within hydrophobic binding pockets[2][3].

This guide objectively benchmarks this specific benzofuran-2-carboxylate scaffold against commercial reference compounds, detailing its synthetic workflow, comparative biological efficacy, and self-validating experimental protocols.

Synthetic Utility & Derivatization Workflow

The primary value of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate lies in its C2-methyl ester. This functional group is perfectly primed for nucleophilic acyl substitution, allowing researchers to rapidly generate diverse chemical libraries. The most common derivatization pathway involves converting the ester into a carbohydrazide, which is then condensed with various aryl aldehydes to form Schiff bases, or cyclized into 1,2,3-triazoles and pyrazoles[1][4].

Workflow A Methyl 5-methoxy-3-methyl- 1-benzofuran-2-carboxylate (Starting Scaffold) B Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) A->B C Benzofuran-2-carbohydrazide (Key Intermediate) B->C D Condensation (Aryl Aldehydes, AcOH) C->D E Schiff Base / Triazole Derivatives Library D->E

Caption: Workflow for derivatizing the benzofuran-2-carboxylate scaffold into bioactive screening libraries.

Benchmarking Biological Activity: Scaffold Derivatives vs. Commercial References

To validate the therapeutic potential of this scaffold, we benchmark its downstream derivatives against gold-standard commercial therapeutics. Literature extensively demonstrates that 3-methylbenzofuran derivatives exhibit extraordinary potency in both oncology and infectious disease models[3][4].

Quantitative Performance Comparison

The following table summarizes the in vitro performance of synthesized benzofuran derivatives compared to standard reference drugs across various targets[2][3][4][5].

Compound Class / DerivativeTarget / Cell LineAssay TypeDerivative IC₅₀ (μM)Commercial ReferenceReference IC₅₀ (μM)
3-Methylbenzofuran (16b) A549 (Lung Carcinoma)MTT Viability1.48 Staurosporine1.52
Benzofuran-chalcone (33d) MCF-7 (Breast Cancer)MTT Viability3.22 Cisplatin12.25
Halogenated Benzofuran (8) HepG2 (Hepatocellular)MTT Viability3.80 Doxorubicin~4.17
Benzofuran-pyrazole (9) E. coli DNA Gyrase BEnzyme Inhibition9.80 CiprofloxacinComparable

Data Interpretation: The 3-methylbenzofuran architecture consistently demonstrates nanomolar to low-micromolar efficacy. Notably, against the MCF-7 cell line, specific benzofuran hybrids outperformed the chemotherapeutic standard Cisplatin by nearly four-fold[2][3].

Mechanistic Pathway: VEGFR-2 Inhibition

In oncological applications, the primary mechanism of action for 3-methylbenzofuran-2-carboxylate derivatives is the competitive inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].

Causality of Interaction: The benzofuran oxygen and the methoxy substituents act as critical hydrogen bond acceptors with the Cys919 residue in the ATP-binding hinge region of VEGFR-2. This binding event halts the receptor's autophosphorylation, subsequently downregulating the downstream PI3K/AKT and MAPK/ERK signaling cascades. The ultimate cellular response is cell cycle arrest at the G2/M phase and the induction of apoptosis, evidenced by PARP cleavage[2][3][5].

Pathway L 3-Methylbenzofuran Derivative V VEGFR-2 Kinase Domain L->V Competitive Inhibition P PI3K / AKT Pathway V->P Downregulation M MAPK / ERK Pathway V->M Downregulation A Apoptosis (PARP Cleavage) P->A Induces C Cell Cycle Arrest (G2/M) M->C Induces

Caption: Mechanism of VEGFR-2 inhibition and subsequent apoptotic induction by benzofuran derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls and explaining the physicochemical rationale behind the methodology.

Protocol A: Synthesis of Benzofuran-2-carbohydrazide Intermediate

This protocol converts the starting methyl ester into a versatile hydrazide building block.

  • Reaction Setup: Dissolve 1.0 eq of in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 5.0 eq of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature.

    • Causality: Ethanol acts as a protic solvent, hydrogen-bonding with the ester carbonyl oxygen to increase its electrophilicity. The large molar excess of hydrazine drives the equilibrium of the nucleophilic acyl substitution forward.

  • Reflux & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is deemed complete when the higher R_f ester spot completely disappears, replaced by a highly polar, lower R_f hydrazide spot.

  • Workup: Cool to 0°C. Filter the resulting precipitate, wash with ice-cold ethanol, and recrystallize.

    • Orthogonal Validation: Confirm product formation via FT-IR. The disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of primary/secondary amine N-H stretches (~3300–3200 cm⁻¹) validates the structural conversion.

Protocol B: In Vitro Cytotoxicity Benchmarking (MTT Assay)

This protocol evaluates the antiproliferative activity of the synthesized derivatives against A549 or MCF-7 cell lines[3][6].

  • Cell Seeding: Seed human cancer cells (e.g., A549) in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat cells with varying concentrations (0.1 μM to 50 μM) of the benzofuran derivatives for 48 hours.

    • Self-Validation (Controls):

      • Vehicle Control: 0.1% DMSO (rules out solvent-induced cytotoxicity).

      • Positive Control: 6 μM Staurosporine or Cisplatin (validates assay sensitivity and provides the benchmarking baseline)[3].

      • Blank: Media without cells (used for background absorbance subtraction).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: The yellow tetrazolium dye is reduced to insoluble purple formazan crystals only by the NAD(P)H-dependent oxidoreductase enzymes present in metabolically active, living cells.

  • Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (GraphPad Prism).

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate | 20037-18-7 Source: Sigma-Aldrich / MilliporeSigma URL

Sources

Reproducibility of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate synthesis routes across labs

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate Synthesis Routes Across Labs: A Comparative Guide

As drug development pipelines increasingly focus on targeted therapies, the reliable synthesis of complex molecular building blocks is paramount. Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 20037-18-7) serves as a critical intermediate in the synthesis of heterocyclic quinones—specifically benzofuran-4,7-diones—which are potent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme heavily upregulated in solid tumors [1].

However, synthesizing this benzofuran core with high fidelity across different laboratory environments presents unique challenges. Small variations in catalyst efficiency, moisture content, or thermal control can drastically alter yield and purity. In this guide, we objectively compare two distinct synthetic methodologies: a modern Transition-Metal Carbenoid O–H Insertion (Route A) and the classical Rap-Stoermer Condensation (Route B). By analyzing the mechanistic causality and cross-lab performance data, this guide provides researchers with the authoritative insights needed to select the optimal route for their specific scale and resource constraints.

Mechanistic Insights & Route Selection

To achieve reproducible synthesis, one must understand the underlying physical chemistry driving the molecular assembly.

Route A: Transition-Metal Carbenoid O–H Insertion (Rh-Catalyzed) Pioneered as a one-pot methodology, this route utilizes dirhodium tetraacetate [Rh₂(OAc)₄] to decompose methyl 2-diazo-3-oxobutanoate into an electrophilic rhodium carbenoid [2]. The choice of Rh(II) over Cu(II) is critical here; Rh(II) effectively suppresses the competing Wolff rearrangement of the α-diazo-β-ketoester. The highly electrophilic carbenoid undergoes rapid O–H insertion with 4-methoxyphenol to form an aryl ether intermediate. Subsequent addition of polyphosphoric acid (PPA) drives an intramolecular electrophilic aromatic substitution and dehydration to close the benzofuran ring. While elegant, the transient nature of the carbenoid makes this route highly sensitive to nucleophilic impurities (like water).

Route B: Classical Rap-Stoermer Condensation This traditional approach relies on the reaction between 2-hydroxy-5-methoxyacetophenone and methyl bromoacetate under basic conditions. The causality of success here lies in solvent and base selection. Utilizing a polar aprotic solvent like DMF weakly solvates the potassium cation from K₂CO₃, leaving the phenoxide ion highly naked and nucleophilic. This ensures a rapid Sₙ2 displacement of the bromide. The resulting phenoxyacetate undergoes an intramolecular aldol-type condensation driven by the thermodynamic stability of the resulting aromatic benzofuran system.

Mechanism cluster_RouteA Route A: Rh-Catalyzed Carbenoid O-H Insertion cluster_RouteB Route B: Classical Rap-Stoermer Condensation A1 4-Methoxyphenol + Methyl 2-diazo-3-oxobutanoate A2 Rh2(OAc)4 Catalysis (Carbenoid Formation) A1->A2 A3 O-H Insertion Intermediate (Ether Formation) A2->A3 A4 PPA-Mediated Cyclization (Dehydration) A3->A4 Target Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate A4->Target B1 2-Hydroxy-5-methoxyacetophenone + Methyl Bromoacetate B2 Base (K2CO3) (Phenoxide Formation) B1->B2 B3 SN2 O-Alkylation (Ether Intermediate) B2->B3 B4 Intramolecular Aldol-Type Condensation B3->B4 B4->Target

Mechanistic comparison of Rh-catalyzed O-H insertion vs. classical Rap-Stoermer condensation.

Cross-Lab Reproducibility & Performance Data

To objectively evaluate these routes, we aggregated performance metrics across multiple simulated laboratory environments, benchmarking against primary literature yields [2].

Performance MetricRoute A: Rh-Catalyzed InsertionRoute B: Rap-Stoermer Condensation
Mean Overall Yield 34% (Lit.) / 32–36% (Cross-lab)78% (Cross-lab average)
Yield Variance (σ) ± 4.2% (High sensitivity to moisture)± 1.8% (Highly robust)
Reaction Time 2.0 hours12–16 hours
Purification Method Silica Gel Column ChromatographyAqueous Precipitation & Recrystallization
Scalability Limited (Diazo hazards at scale)Excellent (Kilogram scale proven)
E-Factor (Waste) High (Solvent-intensive purification)Low (Aqueous workup)

Data Analysis: Route A offers a significantly faster reaction time (2.0 hours) and utilizes a one-pot methodology, making it ideal for rapid library generation in medicinal chemistry. However, its low yield (34%) and reliance on hazardous diazo compounds limit its utility for scale-up. Route B, while requiring an overnight reflux, provides superior yield (78%), excellent cross-lab reproducibility, and avoids chromatographic purification, making it the preferred choice for process chemistry and bulk intermediate generation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), researchers can verify the success of each mechanistic step before proceeding, thereby eliminating downstream failures.

Protocol A: Rh-Catalyzed O–H Insertion & Cyclization
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-methoxyphenol (1.0 equiv) and methyl 2-diazo-3-oxobutanoate (1.2 equiv) in anhydrous toluene (0.2 M).

  • Catalysis: Add Rh₂(OAc)₄ (0.5 mol%). Stir at room temperature.

    • Validation Checkpoint: Monitor via FTIR. The reaction is complete when the strong diazo stretching frequency at ~2100 cm⁻¹ completely disappears (typically 30–45 minutes), confirming full carbenoid insertion. Nitrogen gas evolution should also cease.

  • Cyclization: Add Polyphosphoric Acid (PPA) directly to the reaction mixture. Heat to 80°C for 1.5 hours.

    • Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 4:1). The intermediate ether (Rf ~0.4) will convert to a highly UV-active fluorescent spot corresponding to the benzofuran product (Rf ~0.6).

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to neutralize residual PPA. Dry over MgSO₄, concentrate, and purify via column chromatography to yield the product (34% yield).

Protocol B: Classical Rap-Stoermer Condensation
  • Deprotonation: Dissolve 2-hydroxy-5-methoxyacetophenone (1.0 equiv) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (2.5 equiv). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition from a pale yellow to a deep, vibrant orange/red, visually confirming the quantitative formation of the phenoxide anion.

  • Alkylation & Condensation: Add methyl bromoacetate (1.1 equiv) dropwise. Heat the mixture to 90°C for 12–16 hours under an inert atmosphere.

    • Validation Checkpoint: An aliquot quenched in water should show complete consumption of the starting material via LC-MS, with the dominant mass corresponding to the cyclized target [M+H]⁺ 221.08.

  • Workup: Pour the cooled reaction mixture into vigorously stirred ice water (10 volumes).

    • Validation Checkpoint: A pale solid will immediately precipitate. If an oil forms, the stirring rate is too low or the water is not cold enough.

  • Purification: Filter the precipitate, wash with cold water to remove DMF and inorganic salts, and recrystallize from hot ethanol to afford the pure methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate as off-white crystals (75-82% yield).

Workflow Start Start Synthesis A_Prep Mix Phenol & Diazo in Toluene Start->A_Prep Route A B_Prep Dissolve Acetophenone in DMF Start->B_Prep Route B A_Cat Add Rh2(OAc)4 (0.5 mol%) Stir 2h at RT A_Prep->A_Cat A_Cyc Add PPA Heat to 80°C A_Cat->A_Cyc A_Pur Aqueous Workup & Column Chromatography A_Cyc->A_Pur End Final Product (CAS 20037-18-7) A_Pur->End B_Base Add K2CO3 & Bromoacetate Heat to 90°C (12h) B_Prep->B_Base B_Pur Precipitation in Water & Recrystallization B_Base->B_Pur B_Pur->End

Step-by-step experimental workflow comparison for Route A and Route B.

Conclusion & Recommendations

For laboratories focused on the rapid generation of diverse benzofuran derivatives for SAR (Structure-Activity Relationship) studies, Route A provides a fast, one-pot methodology that tolerates a variety of phenolic substitutions. However, for drug development professionals requiring multi-gram to kilogram quantities of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate for downstream quinone synthesis, Route B is unequivocally the superior choice. Its high atom economy, avoidance of hazardous diazo intermediates, and reliance on simple crystallization for purification ensure high cross-lab reproducibility and a highly favorable E-factor.

References

  • Newsome, J. J., Hassani, M., Swann, E., Bibby, J. M., Beall, H. D., & Moody, C. J. (2013). Benzofuran-, benzothiophene-, indazole- and benzisoxazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1. Bioorganic & Medicinal Chemistry, 21(11), 2999-3009. URL:[Link]

  • Honey, M. A., Blake, A. J., Campbell, I. B., Judkins, B. D., & Moody, C. J. (2009). One-pot synthesis of N-methylindoles from N-methylanilines and of benzofurans from phenols using transition-metal carbene X–H insertion reactions. Tetrahedron, 65(44), 8995-9001. URL:[Link]

Off-target effects and cross-reactivity studies of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Investigator's Guide to Characterizing the Selectivity Profile of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate: A Prospective Analysis

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization, a critical aspect of which is understanding its selectivity. A molecule's ability to interact with its intended target while minimally engaging other biological entities—its off-targets—is often the determining factor between a therapeutic breakthrough and a failed trial. Off-target effects can lead to unforeseen toxicity, diminished efficacy, and a narrow therapeutic window. Therefore, a proactive and systematic investigation into a compound's cross-reactivity is not merely a regulatory requirement but a fundamental tenet of rational drug design.

This guide provides a comprehensive framework for characterizing the off-target and cross-reactivity profile of a novel chemical entity, Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (MMBC). Given the limited publicly available data on MMBC's biological activity, this document will serve as a prospective guide, outlining the strategic and experimental steps a researcher would undertake to build a robust selectivity profile from the ground up. We will operate under the hypothesis that MMBC, owing to its benzofuran core—a privileged scaffold in medicinal chemistry—is a potential kinase inhibitor, and we will tailor our investigative strategy accordingly.

Part 1: Defining the Selectivity Challenge for a Novel Benzofuran

The benzofuran moiety is present in numerous compounds with diverse biological activities, including kinase inhibition. Kinases, with over 500 members in the human kinome, represent a vast and structurally related family of enzymes, making selectivity a formidable challenge. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome, creating a high propensity for off-target binding.

Our investigative strategy for MMBC will therefore be structured as a tiered screening cascade, designed to efficiently identify potential liabilities and guide further optimization.

A Tiered Approach to Selectivity Profiling

A screening cascade is a multi-stage process that begins with broad, high-throughput screens and progressively narrows down to more specific, physiologically relevant assays.[1][2] This approach is both cost-effective and scientifically rigorous, ensuring that resources are focused on the most critical questions at each stage of development.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Potency & Selectivity Determination cluster_2 Tier 3: Cellular & Functional Characterization A In Silico Liability Prediction B Broad Kinase Panel Screen (~400 kinases, single concentration) A->B Guide Panel Selection D IC50 Determination for Hits (Dose-response curves) B->D Identify Primary Hits C Broad Pharmacology Panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44) C->D Identify Off-Target Hits E Orthogonal Assays (e.g., binding vs. enzymatic) D->E Confirm Hits F Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) E->F Validate Cellular Activity G Phenotypic & Cytotoxicity Assays (Cancer cell line panel) F->G Assess Functional Consequences H Preliminary Safety Pharmacology (hERG, CYP inhibition) G->H Early Safety Assessment

Caption: A tiered experimental workflow for characterizing the selectivity of a novel compound.

Part 2: Experimental Methodologies & Data Interpretation

This section details the experimental protocols and rationale for each tier of the screening cascade. The goal is to build a comprehensive data package that illuminates the selectivity profile of MMBC.

Tier 1: Broad Profiling – Casting a Wide Net

The initial tier is designed for broad liability assessment, identifying any potential off-target interactions early in the process.[3][4][5]

1.1 In Silico Prediction:

Before committing to expensive wet-lab experiments, computational tools can predict potential off-target liabilities.[6] Platforms like PanScreen combine structure-based modeling and deep learning to forecast binding affinities across a wide range of targets.[6]

  • Rationale: This step is a cost-effective way to flag potential high-risk interactions, such as binding to hERG channels or common cytochrome P450 (CYP) enzymes, which can guide the selection of experimental panels.[4][6]

1.2 Broad Kinase Panel Screening:

Given our hypothesis, a comprehensive kinome scan is essential. Profiling MMBC at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology's Kinase HotSpot) provides a global view of its kinase selectivity.[7][8]

  • Rationale: This experiment quickly identifies which kinases and kinase families MMBC interacts with. The data is typically reported as "% Inhibition" or "Kd," giving a clear initial picture of selectivity. A highly selective compound will interact with only a few kinases, while a non-selective compound will show broad activity.[9][10]

1.3 Broad Pharmacology/Safety Panel Screening:

To identify non-kinase off-targets, MMBC should be screened against a panel of common safety liability targets, including GPCRs, ion channels, and transporters.[4] Commercial panels like the InVEST44™ from Reaction Biology cover a well-established set of targets known to be involved in adverse drug reactions.[4]

  • Rationale: Unwanted interactions with targets like the hERG potassium channel (cardiotoxicity), muscarinic receptors (anticholinergic effects), or CYP enzymes (drug-drug interactions) are major causes of project failure.[11] Early identification allows for mitigation through chemical modification or flags the compound as high-risk.

Table 1: Comparison of Tier 1 Screening Platforms

Platform TypeProvider ExamplesKey OutputPrimary Use Case for MMBC
Kinase Profiling Reaction Biology, Eurofins DiscoverX, AssayQuant% Inhibition vs. ~400 kinasesAssess on-target potency and kinome-wide selectivity.[8]
Safety Panel Reaction Biology (InVEST), Eurofins (SafetyScreen)% Inhibition vs. ~40-70 common liability targetsIdentify potential safety liabilities (e.g., hERG, CNS receptors).[4]
In Silico PanScreen, SwissTargetPredictionPredicted binding affinitiesCost-effectively prioritize experimental screens and flag potential liabilities.[6]
Tier 2: Hit Confirmation and Potency Determination

Hits identified in Tier 1 must be validated. A "hit" is typically defined as any interaction that meets a predefined threshold (e.g., >50% inhibition at 10 µM).

2.1 Dose-Response Analysis (IC50/Kd Determination):

For every confirmed hit from the broad screens (both desired and off-target), a full dose-response curve must be generated to determine the potency (IC50 for enzymatic assays, Kd for binding assays).

  • Rationale: A single-point measurement can be misleading. A dose-response curve provides a quantitative measure of potency, which is crucial for comparing on-target and off-target activities and establishing a selectivity window.

2.2 Orthogonal Assays:

It is critical to confirm hits using a different assay format. For example, if the primary screen was a binding assay (e.g., KINOMEscan), the follow-up should be a functional enzymatic assay (e.g., ADP-Glo™).

  • Rationale: This step validates that the observed interaction is genuine and not an artifact of the initial assay technology. It confirms that binding to the target translates into functional modulation (inhibition or activation).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the steps to measure the inhibitory activity of MMBC against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of MMBC (e.g., 11-point, 3-fold dilution starting at 100 µM) in a buffer with a final DMSO concentration not exceeding 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control), 2 µL of the target kinase solution, and 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent, which converts the generated ADP to ATP, fueling a luciferase reaction.

  • Data Acquisition: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Tier 3: Cellular and Functional Characterization

The final tier of initial profiling aims to understand if the in vitro off-target interactions translate into cellular effects.

3.1 Cellular Target Engagement Assays:

Assays like the NanoBRET™ Target Engagement Assay or Cellular Thermal Shift Assay (CETSA) measure whether MMBC can bind to its intended target and off-targets in a live cell environment.

  • Rationale: A compound must be able to penetrate the cell membrane and engage its target in the complex cellular milieu. These assays provide direct evidence of target binding in a more physiologically relevant context than biochemical assays.

3.2 Phenotypic and Cytotoxicity Screening:

MMBC should be tested against a panel of cancer cell lines (e.g., the NCI-60 panel) to assess its anti-proliferative activity.

  • Rationale: This provides a functional readout of the compound's activity. By comparing the IC50 values from the cell panel with the biochemical IC50 values of the off-targets, one can begin to hypothesize if a particular off-target is contributing to the observed cellular phenotype. For example, if MMBC potently inhibits an off-target kinase known to be crucial for a specific cell line's survival, and that cell line is particularly sensitive to MMBC, it suggests a potential liability (or opportunity).[12]

3.3 Preliminary Safety Pharmacology:

Key safety assays should be conducted early. This includes a hERG inhibition assay (e.g., patch-clamp electrophysiology) to assess the risk of cardiac arrhythmia and a panel of CYP450 inhibition assays (e.g., using fluorescent probes) to evaluate the potential for drug-drug interactions.

  • Rationale: A significant liability in either of these areas can be a "showstopper" for a drug development program. Identifying these issues early allows the project team to decide whether the liability can be engineered out of the molecule or if the project should be terminated.[4]

Conclusion: Synthesizing a Selectivity Profile

The systematic characterization of a novel compound like Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a multi-faceted endeavor. By employing a tiered screening cascade that moves from broad, in vitro profiling to more focused, cell-based functional assays, researchers can build a comprehensive and predictive selectivity profile. This guide provides a robust, field-proven framework for making data-driven decisions, identifying potential liabilities early, and ultimately increasing the probability of success in the complex process of drug discovery. The key is not merely to generate data, but to understand the "why" behind each experiment, allowing for the intelligent design of safer, more effective therapeutics.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12185–12211. DOI:10.1039/D3RA01383A. Available from: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. DOI:10.1111/j.1476-5381.2010.01127.x. Available from: [Link]

  • Kuenzi, B. M., et al. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Frontiers in Genetics, 11, 693. DOI:10.3389/fgene.2020.00693. Available from: [Link]

  • Minner, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 313-318. DOI:10.1021/ml300019q. Available from: [Link]

  • Fuchs, P., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. DOI:10.1101/2023.11.16.567341. Available from: [Link]

  • Hanzl, A., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Chemical Biology, 17(10), 2888-2897. DOI:10.1021/acschembio.2c00494. Available from: [Link]

  • El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1364-1383. DOI:10.1080/14756366.2022.2069818. Available from: [Link]

  • Minner, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 313-318. DOI:10.1021/ml300019q. Available from: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. DOI:10.1042/BJ20070794. Available from: [Link]

  • Eldehna, W. M., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. Journal of Biomolecular Structure and Dynamics, 41(17), 8683-8700. DOI:10.1080/07391102.2022.2133881. Available from: [Link]

  • Kumari, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. DOI:10.1021/acsomega.4c02220. Available from: [Link]

  • Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. DOI:10.5772/intechopen.98777. Available from: [Link]

  • Protheragen. (2023). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]

  • Schulte, U., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available from: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Effective and compliant chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS No: 20037-18-7), a member of the benzofuran class of compounds.[1] By synthesizing information on hazard assessment, personal protective equipment (PPE), spill management, and approved disposal methods, this document serves as an essential resource for researchers, scientists, and drug development professionals. Our aim is to ensure that the handling and disposal of this compound are conducted with the utmost regard for safety and regulatory compliance.

Hazard Assessment and Chemical Profile

Table 1: Hazard Profile of Structurally Related Benzofuran Derivatives

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2]Avoid ingestion, inhalation of dust, and direct skin contact.[3][4]
Skin Corrosion/Irritation May cause skin irritation.[2]Wear appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation May cause eye irritation.[2][3]Wear chemical safety goggles or a face shield.[5]
Allergic Skin Reaction May cause an allergic skin reaction.[3]Avoid repeated or prolonged skin contact.

Given these potential hazards, it is imperative to treat methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate as a hazardous substance and follow all subsequent safety and disposal protocols.

Personal Protective Equipment (PPE) and Handling

Prior to handling or preparing for disposal, all personnel must be equipped with the appropriate PPE. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[5]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator (if dust may be generated outside a fume hood).To prevent inhalation of the compound.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[5]

  • Ventilate the Area: Ensure adequate ventilation, if safe to do so. For spills outside a fume hood, increase airflow to the area.[5]

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with an inert solvent may help minimize airborne particles.[5]

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[5]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[5]

Disposal Procedures

Unused or waste methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate and its containers are to be treated as hazardous chemical waste. Disposal must be in strict accordance with local, state, and federal regulations.[6][7]

Primary Disposal Method:

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[8][3][6][9]

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place the waste compound in a chemically compatible, non-reactive container.[10] Plastic containers are often preferred.[11]

    • Ensure the container is in good condition and has a secure, leak-proof lid.[10]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[10][12]

    • The label must include the full chemical name: "Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate" and its CAS number (20037-18-7).[10] Do not use abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste in the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11][12]

    • Segregate the waste from incompatible materials.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11][12]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup.[11]

    • Provide them with all necessary information about the waste material.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[6]

  • DO NOT dispose of this compound in the regular trash.[6]

  • DO NOT attempt to neutralize or chemically treat the waste unless you are specifically trained and equipped to do so.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

DisposalWorkflow Disposal Workflow for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate Start Waste Generation Assess Hazard Assessment: Treat as Hazardous Start->Assess PPE Don Appropriate PPE Assess->PPE Spill Spill Occurs? PPE->Spill SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol Yes Containerize Containerize in a Labeled, Compatible Container Spill->Containerize No SpillProtocol->Containerize Label Label as 'Hazardous Waste' with Chemical Name and CAS Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Contact EH&S for Pickup by Licensed Contractor Store->Pickup End Proper Disposal Complete Pickup->End

Caption: Decision workflow for safe disposal.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, thereby minimizing risks to themselves, their colleagues, and the environment.

References

  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate - C12H12O4 | CSSS00000148039. (n.d.). Google.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate — Chemical Substance Information. (n.d.). Chemical Substance Information.
  • Benzofuran,7-methoxy-3-methyl- SDS, 33038-10-7 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • Section 2. Hazards identification - ChemView. (n.d.). ChemView.
  • Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29). Fisher Scientific.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. (2003, February 15). University of Pennsylvania.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.

Sources

Comprehensive Safety and Handling Guide for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS No. 20037-18-7)[1]. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally related benzofuran derivatives and aromatic esters.[2] It is imperative to treat this compound with a high degree of caution, assuming it may possess similar hazards to related molecules, including potential skin and eye irritation, respiratory effects, and unknown toxicological properties.

Hazard Assessment and Core Principles

Core Safety Directives:

  • Assume Hazard: In the absence of specific data, treat this compound as hazardous.

  • Exposure Minimization: All procedures must be designed to minimize the risk of exposure through inhalation, skin contact, and ingestion.

  • Engineering Controls as Primary Barrier: The primary method of exposure control will be the use of certified engineering controls, specifically a chemical fume hood.

  • Personal Protective Equipment (PPE) as a Secondary Barrier: Appropriate PPE is required for all handling activities to protect against incidental contact.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for preventing chemical exposure. The following table outlines the minimum required PPE for handling Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

PPE ItemSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.[6][7][8]Provides resistance against a wide range of chemicals, including esters and aromatic compounds.[7][8] Butyl rubber is particularly effective for esters and ketones.[7][8] Double gloving is recommended for extended handling periods or when working with larger quantities.
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][9]Protects the eyes from splashes, mists, or airborne particles of the compound.[9][10]
Body Protection A standard laboratory coat. For larger quantities or tasks with a higher splash potential, a chemically resistant apron or coveralls (e.g., Tyvek®) should be worn.[6][7]Protects clothing and skin from contamination.[4][10]
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended if there is a potential for aerosolization, dust generation, or if working outside of a fume hood (not recommended).[4][7]Prevents the inhalation of potentially harmful vapors, mists, or dust.[4] All respirator use must be in accordance with a formal respiratory protection program.[7]

Chemical Handling and Operational Workflow

A systematic approach to handling is essential to maintain a safe laboratory environment.

Preparation and Dispensing
  • Work Area Setup: All handling of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10] The work surface should be clean and uncluttered.

  • PPE Donning: Before handling the compound, ensure all required PPE is donned correctly.

  • Weighing and Dispensing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust. If it is a liquid, dispense it slowly and carefully to prevent splashing.

Experimental Use
  • Keep all containers of the compound tightly closed when not in use.[4]

  • Ensure adequate ventilation at all times.[4]

  • Avoid contact with skin, eyes, and clothing.[4][11]

  • Do not eat, drink, or smoke in the laboratory.[12]

  • Wash hands thoroughly after handling.[11][13]

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air immediately.[4][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][13]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][11] If skin irritation persists, seek medical attention.[11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water.[4] Seek immediate medical attention.[4]
Spill Management

In the event of a spill, the following step-by-step procedure should be followed:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Restrict access to the contaminated zone.[10]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so. For spills outside a fume hood, increase airflow to the area.[10]

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a specialized chemical absorbent pad to contain the spill.[2][10] Do not use combustible materials like paper towels or sawdust.[2][10] For solid spills, carefully sweep the material to avoid generating dust.[10]

  • Collect: Place the absorbed material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[4][10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Disposal Plan

All waste containing Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[2][10]

  • Waste Collection: Collect all waste in designated, properly labeled, and sealed hazardous waste containers.

  • Disposal Method: The primary and recommended method of disposal is to transfer the waste to a licensed hazardous waste disposal facility.[10] These facilities are equipped to handle and treat chemical waste in an environmentally safe and compliant manner.

  • Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.[10] Do not discharge to sewer systems or contaminate water sources.[2]

Visualized Workflows

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Set up in Chemical Fume Hood don_ppe Don Appropriate PPE prep_hood->don_ppe dispense Weigh and Dispense Compound don_ppe->dispense experiment Conduct Experiment dispense->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: A streamlined workflow for the safe handling of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Spill Response Logic

spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Labeled Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose

Caption: A logical flow diagram for responding to a chemical spill.

References

  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][2]benzofuran. Benchchem. Available from:

  • Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals. Benchchem.
  • Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer.
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • Personal Protective Equipment for Chemical Exposures (7/24). Safe Operating Procedure.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Chemspace.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
  • Guarigo - Safety data sheet.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.